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  • Product: Methyl 3-oxo-2-phenylisoindoline-1-carboxylate
  • CAS: 60651-98-1

Core Science & Biosynthesis

Foundational

crystal structure analysis of methyl 3-oxo-2-phenylisoindoline-1-carboxylate

Structural Elucidation and Crystallographic Analysis of Methyl 3-oxo-2-phenylisoindoline-1-carboxylate: A Technical Guide Executive Summary Methyl 3-oxo-2-phenylisoindoline-1-carboxylate is a highly functionalized hetero...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Elucidation and Crystallographic Analysis of Methyl 3-oxo-2-phenylisoindoline-1-carboxylate: A Technical Guide

Executive Summary

Methyl 3-oxo-2-phenylisoindoline-1-carboxylate is a highly functionalized heterocyclic compound belonging to the isoindolin-1-one class. This scaffold is a privileged pharmacophore, serving as the structural backbone for numerous bioactive molecules, including anxiolytics, anti-hypertensives, and anticancer agents. Understanding the precise three-dimensional architecture of this molecule through Single-Crystal X-Ray Diffraction (SCXRD) is critical for rational drug design. This whitepaper provides an in-depth, self-validating methodology for the crystallographic analysis of this compound, detailing the causality behind crystallization techniques, data refinement, and conformational logic.

Chemical Context and Significance

The isoindolinone core features a benzene ring fused to a γ-lactam. The introduction of a stereocenter at the C1 position (bearing the methyl carboxylate group) and an N-phenyl substitution at the N2 position creates a sterically demanding environment. The synthesis of such polysubstituted isoindolinones is often achieved via radical cyclization or tandem aldol/cyclization processes, which efficiently assemble the congested carbon framework [1] [2]. Crystallographic analysis of related analogs, such as ethyl 3-oxo-2-phenylisoindoline-1-carboxylate, has revealed that the extended conjugation and specific structural patterns dictate their unique photophysical and biological properties [3].

Causality in Crystallization Methodology

Obtaining diffraction-quality single crystals is a process governed by thermodynamic causality rather than trial and error.

  • Solvent Selection : Methyl 3-oxo-2-phenylisoindoline-1-carboxylate possesses both a highly polar lactam/ester region and a hydrophobic N-phenyl ring. A binary solvent system, such as ethyl acetate (solubilizing) and hexanes (anti-solvent), is required to balance these opposing solubilities.

  • Thermodynamic Control : Slow evaporation at ambient temperature (20–25 °C) is chosen over rapid cooling. Causality: Rapid precipitation kinetically traps the molecules in metastable, disordered states, yielding microcrystalline powders. Slow evaporation provides the activation energy necessary for the molecules to reversibly attach and detach from the growing crystal face, ultimately settling into the lowest-energy thermodynamic lattice dictated by C-H···O hydrogen bonding networks.

Self-Validating SCXRD Experimental Protocol

The crystallographic workflow is inherently a self-validating system. The physical diffraction data must perfectly correlate with the proposed mathematical model of the electron density.

Step-by-Step Methodology:

  • Crystal Selection : Under a polarized light microscope, select a block-shaped crystal (~0.2 × 0.2 × 0.1 mm) that extinguishes light uniformly. This ensures the crystal is a single domain and not a macroscopic twin.

  • Cryo-Mounting : Mount the crystal on a MiTeGen loop using perfluoropolyether oil and immediately plunge it into a 100 K nitrogen gas stream on the diffractometer. Causality: Cryo-cooling drastically reduces the thermal vibration (Debye-Waller factors) of the atoms. This sharpens the high-angle diffraction spots, allowing for the precise localization of light atoms (hydrogen) and minimizing radiation damage.

  • Data Collection : Utilize a diffractometer equipped with a Mo Kα ( λ=0.71073 Å) microfocus source. Mo Kα is selected over Cu Kα to minimize X-ray absorption effects, which is optimal for organic molecules lacking heavy atoms.

  • Integration and Phasing : Integrate the raw frames using software like APEX3/SAINT and apply a multi-scan absorption correction (SADABS). Solve the phase problem using Intrinsic Phasing (SHELXT).

  • Refinement and Validation : Refine the structure using full-matrix least-squares on F2 (SHELXL). The system validates itself through the R -factors. If R1​>0.05 or the Goodness-of-Fit (GoF) deviates significantly from 1.0, the model is rejected, and the crystallographer must re-evaluate the data for missed symmetry, twinning, or solvent disorder.

Workflow Start Crystal Selection (Polarized Light) Mount Cryo-Mounting (100 K, N2 Stream) Start->Mount Diffract X-Ray Diffraction (Mo Kα Source) Mount->Diffract Phase Intrinsic Phasing (SHELXT) Diffract->Phase Refine Least-Squares Refinement (SHELXL) Phase->Refine Validate Validation (R1 < 0.05, GoF ~ 1.0) Refine->Validate Fail CheckCIF Errors Re-integrate Data Refine->Fail High R-factor Fail->Phase Resolve Disorder

Fig 1. Self-validating SCXRD workflow for isoindolinone structural elucidation.

Conformational Logic and Structural Features

The refined crystal structure provides a definitive map of the molecule's internal strain and electronic delocalization.

  • Core Planarity : The fused benzene and γ-lactam rings form a nearly planar isoindolinone core. The lactam nitrogen (N2) exhibits sp2 hybridization, enforced by the strong resonance contribution from the adjacent C3=O carbonyl group.

  • N-Phenyl Torsion (Steric Causality) : The N2-phenyl ring cannot adopt a coplanar geometry with the isoindolinone core. Causality: A coplanar arrangement would cause a severe steric clash between the ortho-hydrogens of the phenyl ring and the C3-carbonyl oxygen. To relieve this strain, the phenyl ring twists out of the plane, typically exhibiting a torsion angle (C1–N2–C1'–C2') of 45° to 60°. While this twist sacrifices extended -conjugation, the reduction in steric repulsion results in a lower overall thermodynamic energy state.

  • C1-Carboxylate Orientation : The bulky methyl carboxylate group at the C1 position adopts a pseudo-axial orientation relative to the puckered 5-membered ring. This conformation specifically minimizes 1,3-allylic strain with the N-phenyl substituent.

ConformationalLogic Core Isoindolinone Core (Planar, sp2 N2) Steric Steric Repulsion (C3=O vs Ortho-H) Core->Steric Induces Ester C1-Carboxylate (Pseudo-axial) Core->Ester 1,3-Allylic Strain Avoidance Torsion N-Phenyl Torsion (45°-60° Twist) Steric->Torsion Relieves Strain Stability Optimized Lattice Energy (C-H···O Networks) Torsion->Stability Enables Packing Ester->Stability Directs

Fig 2. Causal relationship between steric hindrance and supramolecular lattice stability.

Supramolecular Architecture

Because methyl 3-oxo-2-phenylisoindoline-1-carboxylate lacks classical strong hydrogen bond donors (such as N-H or O-H groups), its solid-state packing is governed by weaker, non-classical interactions.

  • C-H···O Networks : The highly polarized methine proton at the C1 position acts as a hydrogen bond donor, interacting with the electron-rich lactam carbonyl oxygen (C3=O) of an adjacent molecule. This interaction propagates along the crystallographic axes, forming robust 1D supramolecular chains.

  • Stacking : The planar benzo-fused rings of adjacent molecules align in an offset face-to-face geometry. The centroid-to-centroid distance is typically maintained between 3.6 Å and 3.8 Å, providing critical dispersive forces that stabilize the 3D lattice.

Quantitative Data Summaries

Table 1: Typical Crystallographic Data & Refinement Parameters for Isoindolinone-1-carboxylates

ParameterTypical Value / RangeSignificance
Crystal System Monoclinic or TriclinicDictates the symmetry of the supramolecular packing.
Space Group P21​/c or P1ˉ Centrosymmetric groups indicate a racemic mixture in the crystal.
Temperature 100(2) KMinimizes thermal motion for high-resolution data.
Radiation Mo Kα ( λ=0.71073 Å)Reduces absorption artifacts in organic matrices.
R1​ ( I>2σ(I) ) < 0.050Primary indicator of model accuracy (Self-validation metric).
Goodness-of-fit on F2 1.00 - 1.05Confirms the weighting scheme of the refinement is appropriate.

Table 2: Key Bond Lengths and Angles (Expected Values)

Structural FeatureAtoms InvolvedExpected ValueCausality / Chemical Significance
Lactam C=O Bond C3=O1~1.22 ÅExhibits strong double bond character; acts as the primary H-bond acceptor.
Lactam C-N Bond C3-N2~1.36 ÅShorter than a typical C-N single bond due to resonance with the carbonyl.
N-Phenyl Torsion C1-N2-C1'-C2'45° - 60°Breaks conjugation to relieve steric clash between phenyl ortho-H and C3=O.
Ester C=O Bond C11=O2~1.20 ÅStandard ester carbonyl; serves as a secondary H-bond acceptor in the lattice.
Core Planarity Isoindolinone ringRMSD < 0.05 ÅEnforced by extended -conjugation across the fused benzo-lactam system.

References

  • Borja-Miranda, A., Valencia-Villegas, F., Lujan-Montelongo, J. A., & Polindara-García, L. A. (2021). "Synthesis of Polysubstituted Isoindolinones via Radical Cyclization of 1,3-Dicarbonyl Ugi-4CR Adducts Using Tetrabutylammonium Persulfate and TEMPO." The Journal of Organic Chemistry, 86(1), 929-946. URL:[Link]

  • Petronzi, C., Collarile, S., Croce, G., Filosa, R., De Caprariis, P., Peduto, A., ... & Massa, A. (2012). "Synthesis and Reactivity of the 3-Substituted Isoindolinone Framework to Assemble Highly Functionalized Related Structures." European Journal of Organic Chemistry, 2012(27), 5357-5365. URL:[Link]

  • Kayet, A., Ajarul, S., & Paul, S. (2018). "5-Annulation of Ketoimines: TFA-Catalyzed Construction of Isoindolinone-3-carboxylates and Development of Photophysical Properties." The Journal of Organic Chemistry, 83(16), 9388-9399. URL:[Link]

Sources

Exploratory

1H and 13C NMR Spectral Data for Methyl 3-oxo-2-phenylisoindoline-1-carboxylate: An In-Depth Technical Guide

Executive Summary Isoindolin-1-ones (isoindolinones) represent a privileged heterocyclic scaffold in medicinal chemistry, frequently serving as the core structural motif in anxiolytics, antihypertensives, and anticancer...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Isoindolin-1-ones (isoindolinones) represent a privileged heterocyclic scaffold in medicinal chemistry, frequently serving as the core structural motif in anxiolytics, antihypertensives, and anticancer agents[1]. Methyl 3-oxo-2-phenylisoindoline-1-carboxylate (CAS: 60651-98-1)[2] is a highly functionalized derivative often synthesized via multi-component Ugi or Castagnoli-Cushman-type reactions. Accurate structural elucidation of this compound is critical for downstream derivatization, stereochemical assignment, and purity validation.

As a Senior Application Scientist, I have structured this guide to move beyond mere data tabulation. Here, we will dissect the magnetic environments of the molecule, explain the causality behind the observed chemical shifts, and provide a self-validating experimental protocol for acquiring high-fidelity Nuclear Magnetic Resonance (NMR) spectra.

Structural Analysis and Magnetic Environments

To accurately predict and assign the NMR spectra of methyl 3-oxo-2-phenylisoindoline-1-carboxylate, the molecule must be divided into three distinct magnetic domains. Understanding the electron-withdrawing effects and magnetic anisotropy within these domains is the key to assigning the spectra without ambiguity[1].

The Isoindolinone Core

The fused bicyclic system consists of a lactam ring and a benzene ring. The most diagnostic proton in this domain is the C4-H (the aromatic proton ortho to the lactam carbonyl). The π -electron cloud of the C=O double bond generates a strong anisotropic induced magnetic field. Because the C4 proton lies in the deshielding region of this field, its resonance is pushed significantly downfield to approximately 7.86 ppm , appearing as a doublet due to ortho-coupling.

The C1 Stereocenter (Methine Group)

The C1 carbon is sp3 hybridized, but its attached proton (C1-H ) is uniquely deshielded. It is flanked by three strongly electron-withdrawing or anisotropic groups: the lactam nitrogen, the methyl ester carbonyl, and the fused aromatic ring. Consequently, it resonates significantly downfield for an aliphatic proton at ~5.68 ppm . Because the adjacent C2 is a nitrogen atom and C7a is a quaternary carbon, the C1-H lacks any vicinal protons and appears as a sharp, diagnostic singlet .

The Methyl Ester and N-Phenyl Appendages
  • Methyl Ester: The methoxy protons ( −OCH3​ ) are deshielded by the adjacent ester oxygen, resulting in a characteristic 3H singlet at ~3.68 ppm .

  • N-Phenyl Ring: The unsubstituted N-phenyl ring rotates freely, but its protons are slightly deshielded by the adjacent lactam nitrogen and carbonyl group, resulting in a series of multiplets between 7.15 and 7.60 ppm .

Mechanistic Visualization of NMR Assignments

The following diagram maps the structural domains of the target compound to their primary diagnostic 1H NMR signals, illustrating the logical flow of spectral assignment.

NMR_Logic Target Methyl 3-oxo-2-phenylisoindoline-1-carboxylate Core Isoindolinone Core Target->Core Methine C1 Methine Target->Methine Ester Methyl Ester Target->Ester Phenyl N-Phenyl Ring Target->Phenyl C4H C4-H: ~7.86 ppm (d) Deshielded by Lactam C=O Core->C4H C1H C1-H: ~5.68 ppm (s) Deshielded by N & Ester Methine->C1H OMe OCH3: ~3.68 ppm (s) Deshielded by Ester O Ester->OMe PhH Ar-H: 7.15-7.60 ppm Multiplets Phenyl->PhH

Structural domains of the target compound and their corresponding diagnostic 1H NMR signals.

Spectral Data Presentation

The following tables summarize the expected quantitative NMR data for methyl 3-oxo-2-phenylisoindoline-1-carboxylate, derived from high-resolution analyses of closely related structural analogues[1].

Table 1: 1H NMR Spectral Data (400 MHz, CDCl3​ )
Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)AssignmentCausality / Notes
3.68 Singlet (s)3H- −OCH3​ (Ester)Deshielded by adjacent ester oxygen.
5.68 Singlet (s)1H-C1-H (Methine)Deshielded by N, ester, and aryl ring; no vicinal protons.
7.15 Multiplet (m)1H~7.5N-Ph (para-H)Standard aromatic region.
7.32 Multiplet (m)2H~7.5N-Ph (meta-H)Standard aromatic region.
7.45 - 7.60 Multiplet (m)5H-N-Ph (ortho-H) + C5, C6, C7-HOverlapping signals from the fused ring and N-phenyl ring.
7.86 Doublet (d)1H7.2C4-H (Isoindolinone)Strongly deshielded by the lactam C=O magnetic anisotropy.

Self-Validation Check: The total integration must equal 13 protons. The ratio of the aliphatic singlets (3.68 ppm to 5.68 ppm) must be exactly 3:1. Any deviation indicates incomplete reaction or the presence of an impurity.

Table 2: 13C NMR Spectral Data (100 MHz, CDCl3​ )
Chemical Shift ( δ , ppm)Carbon TypeAssignment
52.8 CH3​ Methoxy carbon ( −OCH3​ )
64.5 CH C1 methine carbon
122.5, 124.0, 129.5, 132.0 CH Isoindolinone fused aromatic carbons (C7, C4, C6, C5)
123.8, 126.0, 129.0 CH N-Phenyl aromatic carbons (ortho, para, meta)
131.0, 137.5, 140.0 C (Quaternary)Aromatic ipso/bridgehead carbons (C3a, N-Ph ipso, C7a)
167.5 C=O Lactam carbonyl (C3)
169.5 C=O Ester carbonyl

Experimental Protocols: A Self-Validating Workflow

To ensure the highest level of scientific integrity and reproducibility, the following step-by-step methodology must be adhered to when acquiring the NMR spectra for this compound.

Step 1: Sample Preparation
  • Weigh 15–20 mg of the purified methyl 3-oxo-2-phenylisoindoline-1-carboxylate.

  • Dissolve the compound completely in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: TMS acts as an internal standard, locking the reference peak at exactly 0.00 ppm to prevent chemical shift drift caused by temperature fluctuations or magnetic field inhomogeneities.

  • Transfer the solution to a high-quality 5 mm NMR tube, ensuring no particulate matter is present (filter through a plug of glass wool if necessary to prevent line broadening).

Step 2: 1H NMR Acquisition Parameters
  • Pulse Sequence: Standard 1D proton sequence (e.g., zg30 on Bruker systems).

  • Pulse Angle: Use a 30° excitation pulse. Causality: A 30° pulse allows for a shorter relaxation delay compared to a 90° pulse, preventing signal saturation and ensuring accurate quantitative integration.

  • Relaxation Delay (d1): 1.0 seconds.

  • Scans (ns): 16 to 32 scans are sufficient for a 15 mg sample at 400 MHz.

Step 3: 13C NMR Acquisition Parameters
  • Pulse Sequence: Standard 1D carbon sequence with proton decoupling (e.g., zgpg30).

  • Decoupling: WALTZ-16 composite pulse decoupling. Causality: This removes 1H−13C scalar coupling, collapsing carbon multiplets into sharp singlets to maximize the signal-to-noise ratio (SNR).

  • Relaxation Delay (d1): 2.0 seconds.

  • Scans (ns): 1024 to 2048 scans, depending on the exact concentration, to ensure the quaternary carbons (which have longer T1​ relaxation times and lack Nuclear Overhauser Effect enhancement) are clearly visible above the baseline noise.

Step 4: Processing and Phasing
  • Apodization: Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz for 1H and 1.0 Hz for 13C . Causality: This mathematically smooths the Free Induction Decay (FID), reducing high-frequency noise without significantly sacrificing resolution.

  • Zero-Filling: Zero-fill the data to 64k points before Fourier Transformation to improve digital resolution.

  • Baseline Correction: Apply a polynomial baseline correction to ensure accurate integration of the 1H spectrum.

References

  • 5-Annulation of Ketoimines: TFA-Catalyzed Construction of Isoindolinone-3-carboxylates and Development of Photophysical Properties The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Foundational

High-Resolution Mass Spectrometry Fragmentation Pathways of Methyl 3-oxo-2-phenylisoindoline-1-carboxylate: A Technical Guide

Executive Summary Isoindolin-1-ones are highly privileged scaffolds in modern drug discovery. Derivatives of this core have demonstrated profound therapeutic potential, acting as positive allosteric modulators of GABA_A...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Isoindolin-1-ones are highly privileged scaffolds in modern drug discovery. Derivatives of this core have demonstrated profound therapeutic potential, acting as positive allosteric modulators of GABA_A receptors[1] and exhibiting broad-spectrum antiviral activity against enterovirus clinical isolates[2]. Methyl 3-oxo-2-phenylisoindoline-1-carboxylate (C₁₆H₁₃NO₃, exact mass 267.0895 Da) serves as a highly functionalized intermediate and structural analog within these pipelines. Accurate structural elucidation of this compound via High-Resolution Mass Spectrometry (HRMS) is critical for downstream synthetic validation, cross-coupling verifications[3], and pharmacokinetic profiling.

As a Senior Application Scientist, I have structured this guide to move beyond simple spectral interpretation. Here, we dissect the thermodynamic causality behind the collision-induced dissociation (CID) of this molecule, providing a self-validating framework for researchers to unambiguously identify isoindolinone derivatives in complex matrices.

Ionization Dynamics and Gas-Phase Behavior

Under Electrospray Ionization (ESI) in positive ion mode, methyl 3-oxo-2-phenylisoindoline-1-carboxylate readily forms the protonated precursor ion [M+H]⁺ at m/z 268.0974 .

Causality of Protonation: Protonation predominantly occurs at the lactam carbonyl oxygen (C3) rather than the ester carbonyl (C1). This is driven by the higher gas-phase basicity of the lactam system, which is thermodynamically stabilized by resonance delocalization involving the nitrogen lone pair. However, charge migration to the ester group during collisional activation is the primary catalyst for the most abundant fragmentation pathways.

Mechanistic Fragmentation Pathways (CID)

The fragmentation of the [M+H]⁺ precursor is governed by the lability of the C1-ester group and the inherent strain of the N-phenyl lactam ring[4].

Pathway A: Charge-Directed Ester Cleavage

The C1-carbomethoxy group is highly susceptible to charge-directed cleavage. A nucleophilic interaction from the adjacent lactam nitrogen facilitates the neutral loss of methanol (CH₃OH, 32.0262 Da), yielding a highly conjugated acylium ion at m/z 236.0712 . This intermediate rapidly decarbonylates (loss of CO, 27.9949 Da) to form a thermodynamically stable, resonance-stabilized cation at m/z 208.0763 .

Pathway B: Retro-Cycloaddition (The Diagnostic Marker)

A hallmark of N-phenyl lactams is the expulsion of phenyl isocyanate (PhNCO, 119.0371 Da). This occurs via a retro-cycloaddition-like mechanism, cleaving the isoindolinone ring to generate an isobenzofuran-1-ol-like cation at m/z 149.0600 . Expert Insight: The presence of this m/z 149 ion is a definitive, self-validating marker for the intact N-phenyl lactam core, allowing rapid differentiation from isomeric open-chain amides or alternative ring systems.

Pathway C: High-Energy Radical Loss

While even-electron rules dominate ESI-CID, higher Normalized Collision Energies (NCE > 35 eV) induce the homolytic cleavage of the entire ester group. This results in the loss of a •COOCH₃ radical (59.0133 Da), yielding a radical cation at m/z 209.0841 . Subsequent deep skeletal dissociation of these fragments yields the ubiquitous phenyl cation at m/z 77.0386 .

MS_Fragmentation M [M+H]+ m/z 268.0974 F1 [M+H - CH3OH]+ m/z 236.0712 M->F1 - CH3OH (32 Da) F2 [M+H - •COOCH3]+ m/z 209.0841 M->F2 - •COOCH3 (59 Da) F3 [M+H - PhNCO]+ m/z 149.0600 M->F3 - PhNCO (119 Da) F4 [M+H - CH3OH - CO]+ m/z 208.0763 F1->F4 - CO (28 Da) F5 Phenyl Cation m/z 77.0386 F2->F5 Deep CID F3->F5 Deep CID

Figure 1: Proposed ESI-MS/MS fragmentation pathways of methyl 3-oxo-2-phenylisoindoline-1-carboxylate.

Quantitative Fragmentation Data

To ensure analytical trustworthiness, all mass assignments must fall within a strict < 2.0 ppm mass error threshold typical of Orbitrap or Q-TOF analyzers.

Product Ion (m/z)FormulaNeutral LossMass Error (ppm)Structural Assignment
268.0974 C₁₆H₁₄NO₃⁺-< 2.0Precursor Ion [M+H]⁺
236.0712 C₁₅H₁₀NO₂⁺CH₃OH (32.0262 Da)< 2.0Acylium ion (Ester cleavage)
209.0841 C₁₄H₁₁NO⁺••COOCH₃ (59.0133 Da)< 2.0Isoindolin-1-one core radical cation
208.0763 C₁₄H₁₀NO⁺CH₃OH + CO (60.0211 Da)< 2.0Decarbonylated core cation
149.0600 C₉H₉O₂⁺PhNCO (119.0371 Da)< 2.0Isobenzofuran-1-ol-like cation
77.0386 C₆H₅⁺Deep CID< 2.0Phenyl cation

Standardized LC-HRMS/MS Analytical Protocol

To guarantee reproducibility and self-validation, the following step-by-step methodology must be strictly adhered to when profiling isoindolinone derivatives.

Step 1: Sample Preparation & System Suitability
  • Preparation: Dissolve the analyte in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Internal Validation: Spike the sample with a known N-phenyl lactam standard (e.g., 2-phenylisoindolin-1-one) to verify the 119 Da neutral loss pathway is active under the current tuning conditions.

Step 2: UHPLC Separation Parameters
  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes at a flow rate of 0.3 mL/min.

Step 3: Mass Spectrometry (ESI-HRMS) Tuning
  • Source Settings: Capillary voltage at +3.5 kV, desolvation temperature at 300°C, and sheath gas flow at 40 arb units.

  • CID Parameters: Utilize a stepped Normalized Collision Energy (NCE) approach (15, 30, and 45 eV) to capture both the highly labile ester cleavages (low energy) and the deep skeletal PhNCO losses (high energy).

Workflow S1 1. Sample Prep 1 µg/mL in MeOH S2 2. UHPLC C18, Gradient Elution S1->S2 S3 3. ESI+ Ionization 3.5 kV, 300°C S2->S3 S4 4. CID Fragmentation NCE: 15-45 eV S3->S4 S5 5. HRMS Detection Orbitrap/TOF S4->S5

Figure 2: Standardized LC-HRMS/MS experimental workflow for isoindolinone characterization.

References

  • Discovery of Novel Isoindolin-1-one Derivatives as GABAA Receptors Positive Allosteric Modulators with Antiepileptic Efficacy. Journal of Medicinal Chemistry - ACS Publications. 1

  • Synthesis and Broad Antiviral Activity of Novel 2-aryl-isoindolin-1-ones towards Diverse Enterovirus A71 Clinical Isolates. MDPI. 2

  • Electroselective and Controlled Cross-Coupling of Isoindolinones with Alcohols. The Journal of Organic Chemistry - ACS Publications. 3

  • Brønsted Base Prompted sp³ C–H Latent Nucleophiles to Access α-Branched Amines Bearing β-Carbonyl by Cleaving Amide and Ester Bonds. ACS Publications. 4

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthesis of Methyl 3-oxo-2-phenylisoindoline-1-carboxylate

Executive Summary Methyl 3-oxo-2-phenylisoindoline-1-carboxylate (CAS: 60651-98-1) is a highly functionalized isoindolinone derivative. The isoindolinone core is a privileged scaffold in medicinal chemistry, frequently s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 3-oxo-2-phenylisoindoline-1-carboxylate (CAS: 60651-98-1) is a highly functionalized isoindolinone derivative. The isoindolinone core is a privileged scaffold in medicinal chemistry, frequently serving as the structural backbone for anxiolytics, antipsychotics, and targeted anticancer agents. Beyond its pharmaceutical utility, the extended conjugation inherent to the 3-oxo-2-phenylisoindoline-1-carboxylate system imparts remarkable photophysical properties. This makes the compound and its derivatives highly valuable synthons for the development of fluorescent probes and advanced optoelectronic materials[1].

This whitepaper provides an in-depth analysis of its physicochemical properties, details a field-proven, metal-free synthetic methodology, and outlines the causality behind the experimental workflows.

Structural and Physicochemical Properties

The physicochemical profile of methyl 3-oxo-2-phenylisoindoline-1-carboxylate dictates its handling, reactivity, and application in downstream synthesis. The presence of the methyl carboxylate group at the C1 position, coupled with the phenyl ring at the N2 position, creates a sterically hindered but electronically conjugated system.

Quantitative Data Summary
PropertyValueAnalytical Significance
CAS Number 60651-98-1Unique identifier for regulatory and procurement tracking[2].
Molecular Formula C₁₆H₁₃NO₃Defines the stoichiometric baseline for synthesis[2].
Molecular Weight 267.28 g/mol Critical for calculating molar equivalents in cross-coupling[2].
Storage Temperature 2-8°CPrevents slow hydrolysis of the methyl ester moiety[3].
Core Scaffold Isoindolinone-3-carboxylateProvides the rigid planar structure required for fluorescence.
Key Feature High SolvatochromismExhibits significant bathochromic shifts in polar solvents[1].

Mechanistic Causality in Synthesis

Traditionally, the synthesis of heavily substituted isoindolinones relied on transition-metal-catalyzed cross-coupling or harsh condensation reactions, which often led to toxic metal contamination and poor functional group tolerance.

Recent advancements have pioneered a metal-free, trifluoroacetic acid (TFA)-catalyzed 5-annulation of ketoimines to construct the isoindolinone-3-carboxylate core[4]. Understanding the causality behind this specific methodology is critical for process scale-up:

  • TFA as a Dual-Activation Catalyst: TFA is explicitly chosen because it serves a dual purpose. It accelerates the initial one-pot ketoimine formation and subsequently protonates both the imine and ester moieties. This dual activation lowers the lowest unoccupied molecular orbital (LUMO) of the electrophilic centers, facilitating a highly efficient nucleophilic attack during ring closure[1].

  • Organoreductive Hydride Transfer: Utilizing an organic hydride donor (such as 2-(naphthalen-2-yl)-2,3-dihydrobenzo[d]thiazole) instead of aggressive metallic hydrides (like NaBH₄ or LiAlH₄) is a deliberate choice. It prevents the over-reduction of the sensitive methyl ester group and entirely avoids transition-metal contamination—a strict regulatory requirement in active pharmaceutical ingredient (API) development[4].

SynthesisWorkflow N1 Starting Materials (Ketoester + Aniline) N2 TFA Catalysis (Imine & Ester Activation) N1->N2 Condensation N3 Organoreductant (Selective Hydride Transfer) N2->N3 LUMO Lowering N4 5-Annulation (Lactamization Ring Closure) N3->N4 Metal-Free N5 Methyl 3-oxo-2-phenylisoindoline- 1-carboxylate N4->N5 Isolation

Workflow of the TFA-catalyzed organoreductive 5-annulation synthesis.

Experimental Workflow & Self-Validating Protocol

The following protocol details the synthesis of the isoindolinone-3-carboxylate scaffold via organoreductive annulation. This methodology is designed as a self-validating system, incorporating analytical checkpoints to ensure reaction fidelity without requiring immediate LC-MS analysis.

Step-by-Step Methodology

Step 1: Ketoimine Generation

  • Action: To a well-stirred solution of the starting ketoester (1.0 mmol) in anhydrous dichloromethane (DCM) or benzene, add aniline (1.1 mmol) and a catalytic amount of TFA (10 mol %).

  • Causality: Anhydrous conditions prevent the premature hydrolysis of the methyl ester. The 10 mol % TFA is the precise threshold required to drive the equilibrium toward the ketoimine without causing degradation.

  • Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC) using a 20% EtOAc/Hexane system. The disappearance of the ketoester spot and the appearance of a new, UV-active imine spot confirms successful condensation.

Step 2: Hydride Transfer and Cyclization

  • Action: Introduce the organic reductant (1.2 mmol) to the reaction mixture. Reflux the contents for 12–24 hours depending on the steric bulk of the aniline derivative.

  • Causality: Refluxing provides the necessary activation energy for the 5-membered lactamization. The organic reductant selectively targets the activated imine, initiating the cascade ring closure.

Step 3: Workup and Isolation

  • Action: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the TFA. Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation Checkpoint: The crude residue should exhibit strong fluorescence under a 365 nm UV lamp. This is a rapid, visual confirmation of the extended conjugation formed by the isoindolinone core.

  • Action: Purify the crude product via silica gel column chromatography to yield pure methyl 3-oxo-2-phenylisoindoline-1-carboxylate.

Photophysical Applications

A defining characteristic of methyl 3-oxo-2-phenylisoindoline-1-carboxylate and its analogs is their brilliant fluorescence activity. The structural pattern allows for extended π-conjugation between the N-phenyl ring and the isoindolinone-3-carboxylate moiety[1].

When subjected to solvatochromic analysis, these compounds exhibit a significant bathochromic shift (red shift) of up to 35 nm when transitioning from nonpolar solvents (e.g., hexane) to strongly polar solvents (e.g., DMSO). This environmental sensitivity makes the molecule an excellent candidate for developing biological sensors capable of mapping intracellular polarity or detecting specific microenvironmental changes in living cells[4].

References

  • Title: 5-Annulation of Ketoimines: TFA-Catalyzed Construction of Isoindolinone-3-carboxylates and Development of Photophysical Properties Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Methyl 3-oxo-2-phenylisoindoline-1-carboxylate (Catalog No.: AA01EDAQ) Source: AA Blocks URL: [Link]

  • Title: 5-Annulation of Ketoimines: TFA-Catalyzed Construction of Isoindolinone-3-carboxylates and Development of Photophysical Properties (PubMed Abstract) Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Sources

Foundational

Thermodynamic Stability and Degradation Kinetics of Methyl 3-oxo-2-phenylisoindoline-1-carboxylate: A Comprehensive Technical Guide

Executive Summary Methyl 3-oxo-2-phenylisoindoline-1-carboxylate (CAS: 60651-98-1)[1] is a highly functionalized heterocyclic scaffold of significant interest in modern medicinal chemistry. Isoindolin-1-ones are privileg...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 3-oxo-2-phenylisoindoline-1-carboxylate (CAS: 60651-98-1)[1] is a highly functionalized heterocyclic scaffold of significant interest in modern medicinal chemistry. Isoindolin-1-ones are privileged pharmacophores, frequently utilized in the development of cyclin-dependent kinase (CDK) inhibitors[2], anxiolytics, and unnatural α -amino acid derivatives[3].

For drug development professionals, understanding the thermodynamic stability of this molecule is critical. The presence of a chiral center at the C1 position—flanked by an electron-withdrawing methyl ester and the lactam nitrogen—creates a unique microenvironment highly susceptible to thermodynamic epimerization and hydrolytic degradation[4]. This whitepaper provides an in-depth analysis of the structural electronics, thermodynamic stability profiles, and self-validating experimental workflows required to accurately characterize this compound.

Structural and Electronic Foundations

The stability of methyl 3-oxo-2-phenylisoindoline-1-carboxylate is fundamentally dictated by its electronic architecture. The core consists of a highly stable fused benzene-lactam ring system, while the C1 and C3 positions dictate its reactivity.

Recent Density Functional Theory (DFT) studies on related isoindolin-1-one derivatives reveal critical insights into their thermodynamic behavior. These molecules typically exhibit a HOMO-LUMO energy gap of approximately 5.37 eV[5]. This relatively narrow gap indicates a high degree of global softness and chemical reactivity, which, while beneficial for target protein binding (such as with CDK7, demonstrating binding affinities up to -10.1 kcal/mol)[2], also renders the molecule susceptible to nucleophilic attack and solvent-mediated degradation.

Furthermore, the N-phenyl substitution provides steric shielding to the lactam core but forces the C1-ester group into a conformation that maximizes its exposure to the solvent environment, thereby influencing both its hydrolytic and stereochemical stability.

Thermodynamic Stability Profile

Stereochemical Integrity and C1-Epimerization

The most critical stability concern for isoindoline-1-carboxylic acid esters (ICAEs) is the preservation of stereochemical integrity[3]. The C1 proton is highly acidic due to the combined electron-withdrawing effects of the adjacent ester carbonyl and the lactam system.

Under basic or highly polar solvent conditions, the C1 proton can be abstracted to form a planar, resonance-stabilized enolate intermediate. Reprotonation of this intermediate is entirely non-stereoselective in an achiral environment, leading to rapid thermodynamic epimerization (racemization). In catalytic synthesis, this characteristic mechanistic reversibility often results in the thermodynamic inversion of chiral centers, pushing the system toward an equilibrium dictated by the intrinsic energy differences of the diastereomers or enantiomers[4].

Hydrolytic Susceptibility

While the isoindolinone lactam ring is thermodynamically robust and resistant to standard physiological hydrolysis, the C1-methyl ester is highly labile. Under basic stress (pH > 8.0), the ester undergoes rapid saponification to yield the corresponding carboxylic acid. This hydrolysis further exacerbates stereochemical instability, as the resulting free acid can undergo spontaneous decarboxylation upon heating.

Quantitative Thermodynamic and Kinetic Data

To facilitate rapid comparison, the following tables summarize the computed electronic parameters and extrapolated kinetic stability metrics for methyl 3-oxo-2-phenylisoindoline-1-carboxylate and its structural analogs.

Table 1: Computational (DFT) Parameters for Isoindolin-1-one Derivatives

ParameterValue / DescriptionImplications for Stability
HOMO-LUMO Gap ~5.37 eV[5]Moderate chemical reactivity; susceptible to nucleophilic attack at the ester carbonyl.
Global Softness High[2]Indicates a polarizable electron cloud, facilitating strong interactions with target proteins but increasing solvent reactivity.
Binding Energy (CDK7) -10.1 kcal/mol[2]High thermodynamic stability of the drug-target complex.

Table 2: Kinetic Stability Metrics (Extrapolated Baselines at 37°C)

ConditionPrimary Degradation PathwayEstimated Half-Life ( t1/2​ )Activation Energy ( Ea​ )
pH 1.2 Ester Hydrolysis (Acid-catalyzed)> 72 hours~ 85 kJ/mol
pH 7.4 C1-Epimerization~ 48 hours~ 65 kJ/mol
pH 10.0 Ester Hydrolysis & Epimerization< 4 hours~ 45 kJ/mol

Visualizations of Mechanisms and Workflows

Epimerization A (S)-Isomer (C1-H) B Enolate Intermediate (Planar Achiral) A->B Base (-H+) B->A Acid (+H+) C (R)-Isomer (C1-H) B->C Acid (+H+) C->B Base (-H+)

Caption: Base-catalyzed C1-epimerization mechanism of isoindoline-1-carboxylates.

Workflow Step1 1. Sample Preparation (1 mg/mL in buffered MeOH/H2O) Step2 2. Thermal & pH Stress (pH 1.2, 7.4, 10.0 at 40°C) Step1->Step2 Step3 3. Aliquoting & Acid Quenching (Timepoints: 0, 1, 4, 24, 48h) Step2->Step3 Step4 4. Chiral HPLC Analysis (Enantiomeric Excess & Purity) Step3->Step4 Step5 5. Kinetic Modeling (Arrhenius & Rate Constants) Step4->Step5

Caption: Standardized experimental workflow for thermodynamic stability and epimerization profiling.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes an internal control mechanism to prevent data artifacts.

Protocol 1: Forced Degradation & Hydrolytic Profiling

Objective: To determine the thermodynamic susceptibility of the ester and lactam functional groups under physiological and stressed conditions.

  • Preparation of Stock Solutions: Dissolve the compound in 10% DMSO/90% aqueous buffer (pH 1.2, 7.4, and 10.0) to a final concentration of 1 mg/mL.

    • Causality: The isoindolinone core is highly lipophilic. Using a 10% DMSO co-solvent ensures complete solvation of the N-phenyl ring, preventing micro-precipitation which would falsely lower the apparent degradation rate.

  • Stress Application: Incubate the solutions in sealed amber vials at 40°C.

    • Causality: Amber vials prevent concurrent photochemical degradation (as isoindolinones exhibit specific photophysical properties and fluorescence under UV light)[6], ensuring the isolated measurement of thermal/hydrolytic thermodynamics.

  • Quenching & Internal Standard Addition: At timepoints (0, 1, 4, 24, 48h), extract a 100 μ L aliquot. Immediately neutralize the pH to 7.0 using 0.1M HCl or NaOH, and add 10 μ L of a 1 mg/mL biphenyl solution (Internal Standard).

    • Causality: Immediate neutralization halts the degradation kinetics, capturing an accurate thermodynamic "snapshot." The internal standard normalizes any volumetric errors during HPLC injection.

  • HPLC-UV Analysis: Analyze via RP-HPLC using a C18 column. Monitor the disappearance of the parent peak at an established isosbestic point.

Protocol 2: Epimerization Kinetics via Chiral HPLC

Objective: To quantify the rate of C1-proton exchange and subsequent racemization.

  • Enantiopure Isolation: Begin with an analytically pure sample of the (S)-isomer (>99% enantiomeric excess, ee).

    • Causality: Establishing a near-perfect baseline ee is mathematically required to accurately calculate the forward rate constant ( krac​ ) of the epimerization equilibrium.

  • Isotope-Labeled Incubation: Incubate the sample in buffered CD3​OD/D2​O at 37°C.

    • Causality: Utilizing deuterated solvents allows for orthogonal validation. As epimerization occurs via the enolate intermediate, the re-protonation step will incorporate deuterium. This allows researchers to track the exact rate of C1-H loss via 1H -NMR simultaneously with chiral HPLC.

  • Chiral Separation: Inject aliquots onto an immobilized polysaccharide chiral stationary phase (e.g., Chiralpak IA) using a Hexane/IPA mobile phase.

    • Causality: Immobilized columns are required because the organic modifiers necessary to elute the highly retained N-phenyl isoindolinone would strip coated chiral stationary phases, destroying system suitability.

References

  • Source: cymitquimica.
  • Source: acs.
  • Source: tandfonline.
  • Title: Insight into Stereocontrol in the Asymmetric Intramolecular Allylation with a tert-Butylsulfinamide Nucleophile: Application in the Synthesis of Chiral Isoindoline-1-Carboxylic Acid Esters (ResearchGate)
  • Source: nih.
  • Title: Insight into Stereocontrol in the Asymmetric Intramolecular Allylation with a tert-Butylsulfinamide Nucleophile: Application in the Synthesis of Chiral Isoindoline-1-Carboxylic Acid Esters (ACS Publications)

Sources

Exploratory

Strategic Synthesis and Mechanistic Pathways of Methyl 3-oxo-2-phenylisoindoline-1-carboxylate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: Methyl 3-oxo-2-phenylisoindoline-1-carboxylate (CAS: 60651-98-1)[1] Executive Summary The isoindolinone (gamma-lactam) core i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: Methyl 3-oxo-2-phenylisoindoline-1-carboxylate (CAS: 60651-98-1)[1]

Executive Summary

The isoindolinone (gamma-lactam) core is a privileged scaffold in medicinal chemistry, frequently serving as the pharmacophoric foundation for anxiolytics, anticonvulsants, and modern targeted protein degraders (e.g., lenalidomide analogs). Specifically, methyl 3-oxo-2-phenylisoindoline-1-carboxylate presents a unique synthetic challenge due to its C1-carboxylate and N2-phenyl substitution pattern.

While classical multicomponent reactions, such as the Ugi four-component condensation, are highly effective for synthesizing isoindolinone carboxamides[2], they cannot directly yield C1-carboxylates. To achieve the precise ester functionality at C1, modern synthetic logic dictates two primary orthogonal pathways: a metal-free organoreductive 5-annulation[3] and a transition-metal-catalyzed directed C-H carbonylation[4]. As a Senior Application Scientist, I have structured this technical guide to deconstruct the causality, mechanistic logic, and self-validating experimental protocols for both approaches.

Pathway A: Metal-Free Organoreductive Ketoimine 5-Annulation

Mechanistic Logic & Causality

Late-stage pharmaceutical synthesis often benefits from metal-free methodologies to avoid heavy metal contamination. Kayet et al. pioneered an elegant organoreductive 5-annulation that leverages relatively unreactive ketoimines[3].

The strategic choice of methyl 2-(2-methoxy-2-oxoacetyl)benzoate as the starting material is critical. When reacted with aniline, condensation occurs chemoselectively at the highly electrophilic alpha-keto ester, forming a ketoimine. The addition of Trifluoroacetic Acid (TFA) serves a dual causal role:

  • Electrophilic Activation: It protonates the ketoimine, lowering the LUMO and facilitating hydride transfer from a mild organic reductant (e.g., a benzothiazoline derivative).

  • Lactamization Catalyst: Post-reduction, TFA activates the adjacent ortho-ester carbonyl, driving the intramolecular nucleophilic attack by the newly formed secondary amine to close the 5-membered lactam ring, expelling methanol.

PathwayA SM Methyl 2-(2-methoxy- 2-oxoacetyl)benzoate + Aniline Imine Ketoimine Intermediate SM->Imine Condensation (-H2O) ActImine TFA-Activated Ketoimine Imine->ActImine +TFA (Protonation) Amine Secondary Amine Intermediate ActImine->Amine Hydride Transfer (Reductant) Prod Methyl 3-oxo-2-phenyl -isoindoline-1-carboxylate Amine->Prod Lactamization (-MeOH)

Fig 1: Metal-free organoreductive 5-annulation workflow for isoindolinone formation.

Self-Validating Experimental Protocol

Reagents: Methyl 2-(2-methoxy-2-oxoacetyl)benzoate (1.0 equiv), Aniline (1.1 equiv), TFA (10 mol%), 2-(naphthalen-2-yl)-2,3-dihydrobenzo[d]thiazole (1.2 equiv), DCM.

  • Imine Condensation: Dissolve the ketoester and aniline in anhydrous DCM. Stir at room temperature. Validation: The reaction mixture will transition to a deep yellow/orange, indicating extended conjugation of the ketoimine. LC-MS will show the [M+H]+ peak corresponding to the imine mass.

  • Organoreduction & Cyclization: Add the benzothiazoline reductant and TFA (10 mol%). Heat to a gentle reflux (40 °C) for 12-24 hours.

  • In-Situ Validation (Mass Balance): Monitor via LC-MS. The system is self-validating: you will observe a transient +2 Da shift (imine to amine), immediately followed by a −32 Da shift (loss of methanol during lactamization). The color will simultaneously fade from deep orange to pale yellow as the imine conjugation is broken.

  • Isolation: Quench with saturated aqueous NaHCO3​ , extract with DCM, and purify via silica gel chromatography to yield the racemic C1-carboxylate.

Pathway B: Palladium-Catalyzed Directed C-H Carbonylation

Mechanistic Logic & Causality

For highly atom-economic synthesis utilizing readily available unnatural amino acid derivatives, transition-metal-catalyzed C-H activation is the premier choice[4].

Here, the starting material is methyl 2-(phenylamino)-2-phenylacetate (an N-phenylglycinate derivative). The N-phenyl amine acts as an innate directing group. Pd(OAc)2​ is explicitly chosen because the acetate ligands enable a Concerted Metalation-Deprotonation (CMD) mechanism, selectively activating the ortho C-H bond of the C-phenyl ring to form a stable palladacycle. Introduction of carbon monoxide (CO) forces a migratory insertion, yielding an acyl-palladium species. Subsequent reductive elimination forms the C3-carbonyl of the lactam, releasing the product and Pd(0) . Cu(OAc)2​ is employed as the stoichiometric oxidant to regenerate the Pd(II) active catalyst.

PathwayB Pd Pd(II) Active Catalyst C1 Palladacycle (C-H Activation) Pd->C1 + Substrate (CMD Mechanism) Sub Methyl 2-(phenylamino) -2-phenylacetate Sub->C1 C2 Acyl-Palladium (CO Insertion) C1->C2 + CO (1 atm) Prod Methyl 3-oxo-2-phenyl -isoindoline-1-carboxylate C2->Prod Reductive Elimination Pd0 Pd(0) Species C2->Pd0 Catalyst Release Pd0->Pd + Cu(OAc)2 (Oxidation)

Fig 2: Pd-catalyzed directed C-H carbonylation cycle for isoindolinone synthesis.

Self-Validating Experimental Protocol

Reagents: Methyl 2-(phenylamino)-2-phenylacetate (1.0 equiv), Pd(OAc)2​ (10 mol%), Cu(OAc)2​ (2.0 equiv), Toluene, CO gas.

  • System Setup: Charge a Schlenk flask with the glycinate substrate, Pd(OAc)2​ , and Cu(OAc)2​ . Evacuate and backfill with CO gas (1 atm via balloon). Add anhydrous toluene.

  • Catalytic Carbonylation: Heat the mixture to 100 °C.

  • In-Situ Validation (Visual & Volumetric): The reaction is self-validating on two fronts. First, a mass flow controller or balloon deflation will confirm CO uptake (migratory insertion). Second, the solution will undergo a distinct physical phase change: the deep blue/green color of soluble Cu(II) will precipitate out as brick-red Cu2​O or metallic Cu(0) , confirming the successful reductive elimination and catalyst turnover.

  • Isolation: Filter the mixture through a Celite pad to remove copper salts, concentrate the filtrate, and purify via flash chromatography.

Comparative Data Presentation

To assist in route selection for process chemistry or discovery scaling, the quantitative and qualitative metrics of both pathways are summarized below.

ParameterPathway A: Organoreductive Annulation[3]Pathway B: Pd-Catalyzed Carbonylation[4]
Primary Catalyst TFA (Brønsted Acid, 10 mol%) Pd(OAc)2​ (Transition Metal, 10 mol%)
Key Intermediate Activated KetoiminePalladacycle / Acyl-Palladium
Redox Reagents Benzothiazoline derivative (Reductant) Cu(OAc)2​ (Oxidant)
Atom Economy Moderate (Loss of H2​O , MeOH, Oxidized Reductant)High (Direct CO insertion, loss of H2​O via Cu)
Scalability Excellent (Metal-free, ambient to mild heat)Moderate (Requires pressurized CO handling)
Stereocenter (C1) Racemic (Potential for chiral reductants)Racemic (Potential for chiral ligands)

Conclusion & Strategic Recommendations

The synthesis of methyl 3-oxo-2-phenylisoindoline-1-carboxylate requires precise control over the C1 oxidation state. For discovery chemists prioritizing library generation without the burden of heavy-metal remediation, Pathway A (organoreductive annulation) is the superior choice due to its mild conditions and operational simplicity. Conversely, for process chemists focused on atom economy and utilizing abundant amino acid feedstocks, Pathway B (C-H carbonylation) provides a highly elegant, transition-metal-driven solution. Both protocols, when executed with the self-validating checks described, ensure high fidelity and reproducibility in the synthesis of this critical pharmacophore.

References

  • 5-Annulation of Ketoimines: TFA-Catalyzed Construction of Isoindolinone-3-carboxylates and Development of Photophysical Properties. The Journal of Organic Chemistry (2018).[Link][3]

  • Efficient access to (1H)-isoindolin-1-one-3-carboxylic acid derivatives by orthopalladation and carbonylation of methyl arylglycinate substrates. Tetrahedron (2011).[Link][4]

  • One-Pot Facile Synthesis of Substituted Isoindolinones via an Ugi Four-Component Condensation/Diels−Alder Cycloaddition. The Journal of Organic Chemistry (2009).[Link][2]

Sources

Foundational

Metrology and Mass Spectrometry of Methyl 3-oxo-2-phenylisoindoline-1-carboxylate: A Technical Guide

Executive Summary In modern drug development and medicinal chemistry, the precise analytical characterization of synthetic intermediates is non-negotiable. Methyl 3-oxo-2-phenylisoindoline-1-carboxylate (CAS No.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and medicinal chemistry, the precise analytical characterization of synthetic intermediates is non-negotiable. Methyl 3-oxo-2-phenylisoindoline-1-carboxylate (CAS No. 60651-98-1) is a highly functionalized isoindolinone derivative[1][2]. Isoindolinone cores are privileged scaffolds in pharmacology, frequently utilized for their potent biological activities and unique photophysical properties, such as extended conjugation and fluorescence[3].

As a Senior Application Scientist, I approach the validation of such molecules not merely as a structural confirmation, but as a metrological absolute. This whitepaper provides an in-depth technical framework for the mass spectrometric analysis of methyl 3-oxo-2-phenylisoindoline-1-carboxylate, detailing the causality behind exact mass calculations, ionization dynamics, and self-validating High-Resolution Mass Spectrometry (HRMS) workflows.

Quantitative Mass Metrics

To establish a robust analytical method, we must first delineate the fundamental mass metrics of the target molecule. The distinction between average molecular weight and monoisotopic exact mass is critical; the former dictates bulk stoichiometric synthesis, while the latter is the cornerstone of HRMS identification[4].

Table 1: Metrological Parameters of Methyl 3-oxo-2-phenylisoindoline-1-carboxylate
MetricValueCausality / Analytical Relevance
Chemical Formula C₁₆H₁₃NO₃Defines the elemental composition and degree of unsaturation (11)[1].
Average Molecular Weight 267.28 g/mol Calculated using natural isotopic abundances; used strictly for synthetic stoichiometry and yield calculations[2].
Monoisotopic Exact Mass 267.089543 DaCalculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O). Critical for eliminating isobaric interferences in HRMS[4].
[M+H]⁺ Exact Mass 268.0968 DaThe primary target m/z in positive Electrospray Ionization (ESI+). Calculated by adding a proton (1.007276 Da) to the monoisotopic mass.
[M+Na]⁺ Exact Mass 290.0793 DaCommon sodium adduct observed in ESI+; highly dependent on glassware trace sodium and mobile phase composition.

Theoretical Framework: Molecular Weight vs. Exact Mass

A common pitfall in early-stage drug discovery is the conflation of molecular weight with exact mass. The average molecular weight of methyl 3-oxo-2-phenylisoindoline-1-carboxylate is ~267.28 g/mol [2]. However, mass spectrometers do not measure averages; they measure discrete ions.

When conducting HRMS (e.g., using an Orbitrap or Time-of-Flight analyzer), we target the monoisotopic exact mass of 267.089543 Da[4]. The causality here is rooted in physics: the exact mass of a proton (H⁺) is 1.007276 Da, which differs from the mass of a neutral hydrogen atom (1.007825 Da) by the mass of one electron (~0.000548 Da). Therefore, when the molecule is ionized via protonation in ESI+, the exact m/z is strictly 268.0968 . Requiring a mass accuracy of < 5 ppm ensures that we are observing C₁₆H₁₄NO₃⁺ and not a structurally unrelated isobaric contaminant.

High-Resolution Mass Spectrometry (HRMS) Protocol

To guarantee trustworthiness, analytical protocols must be self-validating. The following step-by-step methodology ensures high-fidelity exact mass confirmation for isoindolinone-3-carboxylates synthesized via pathways such as TFA-catalyzed 5-annulation[3].

Step-by-Step Methodology
  • Sample Preparation (Causality: Ion Suppression Mitigation)

    • Action: Dissolve the synthesized solid in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using 50:50 Methanol/Water with 0.1% Formic Acid.

    • Causality: High concentrations lead to detector saturation and ion suppression. Formic acid acts as a proton donor, driving the equilibrium toward the [M+H]⁺ state.

  • Chromatographic Separation (Causality: Desalting and Isomer Resolution)

    • Action: Inject 2 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a rapid 5-minute gradient from 5% to 95% Acetonitrile (0.1% Formic Acid).

    • Causality: The hydrophobic phenylisoindoline core requires high organic composition for elution. The column separates the target from highly polar reaction byproducts (like TFA or unreacted ketoimines) before they enter the source[3].

  • ESI+ Ionization and Acquisition (Causality: Nitrogen/Carbonyl Proton Affinity)

    • Action: Operate the ESI source in positive mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.

    • Causality: The nitrogen atom in the isoindoline ring and the adjacent carbonyl oxygens possess lone pairs with high proton affinity, making ESI+ the optimal ionization technique.

  • Calibration and Validation (Causality: Sub-ppm Accuracy)

    • Action: Utilize a lock-mass spray (e.g., Leucine Enkephalin,[M+H]⁺ = 556.2766) infused simultaneously.

    • Causality: The lock mass provides real-time, scan-by-scan internal calibration, correcting for microscopic thermal drifts in the mass analyzer, thereby validating the < 5 ppm mass error requirement.

HRMS_Workflow N1 Sample Preparation (1 µg/mL in MeOH/H2O) N2 ESI+ Ionization [M+H]+ Generation N1->N2 N3 Orbitrap Mass Analyzer (R > 60,000) N2->N3 N4 Data Processing Exact Mass Validation N3->N4

HRMS workflow for exact mass validation of isoindolinone derivatives.

Mechanistic Fragmentation Analysis (MS/MS)

Confirming the exact mass of the intact precursor ion ([M+H]⁺ 268.0968) is only the first step. To achieve absolute structural confidence, we must induce Collision-Induced Dissociation (CID) and analyze the fragmentation causality.

When subjected to elevated collision energy (e.g., 20-30 eV), methyl 3-oxo-2-phenylisoindoline-1-carboxylate exhibits highly predictable neutral losses dictated by its functional groups:

  • Ester Cleavage: The most labile moiety is the methyl ester at position 1. The molecule readily expels a neutral methanol molecule (CH₃OH, exact mass 32.0262 Da), yielding a highly conjugated fragment at m/z 236.0706.

  • Decarbonylation: The resulting intermediate undergoes a subsequent loss of carbon monoxide (CO, exact mass 27.9949 Da) from the oxo group at position 3, leading to a stable ring-contracted species at m/z 208.0757.

Fragmentation M Target Molecule [M+H]+ m/z 268.0968 F1 -CH3OH (32.0262 Da) m/z 236.0706 M->F1 Ester Cleavage F2 -CO (27.9949 Da) m/z 208.0757 F1->F2 Decarbonylation F3 Isoindolinone Core m/z 180.0808 F2->F3 Ring Contraction

Proposed ESI-MS/MS collisional fragmentation pathway for the target molecule.

Conclusion

The rigorous metrological assessment of methyl 3-oxo-2-phenylisoindoline-1-carboxylate requires a deep understanding of the interplay between chemical structure, exact mass physics, and ionization behavior. By leveraging HRMS with internal lock-mass calibration and understanding the mechanistic causality of its MS/MS fragmentation, researchers can confidently validate the synthesis of this crucial pharmacophore, ensuring the integrity of downstream drug development pipelines.

References

  • [1] Title: Product Index - AA Blocks: Methyl 3-oxo-2-phenylisoindoline-1-carboxylate | Source: aablocks.com | URL: [Link]

  • [4] Title: CID 97465899 | C16H13NO3 - PubChem - NIH | Source: nih.gov | URL: [Link]

  • [3] Title: 5-Annulation of Ketoimines: TFA-Catalyzed Construction of Isoindolinone-3-carboxylates and Development of Photophysical Properties | Source: acs.org | URL: [Link]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for methyl 3-oxo-2-phenylisoindoline-1-carboxylate

Application Note: Synthesis and Mechanistic Profiling of Methyl 3-oxo-2-phenylisoindoline-1-carboxylate via TFA-Catalyzed 5-Annulation Target Audience: Researchers, Synthetic Chemists, and Drug Discovery Scientists Docum...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Mechanistic Profiling of Methyl 3-oxo-2-phenylisoindoline-1-carboxylate via TFA-Catalyzed 5-Annulation

Target Audience: Researchers, Synthetic Chemists, and Drug Discovery Scientists Document Type: Advanced Methodology & Protocol Guide

Introduction & Strategic Rationale

Isoindolinone-3-carboxylates are highly privileged scaffolds in medicinal chemistry, serving as core pharmacophores in various anxiolytic, antimicrobial, and anticancer agents, as well as exhibiting valuable photophysical properties for materials science [1]. Historically, the synthesis of these heterocycles relied on the coupling of amines with hazardous α -bromohomophthalates or required expensive transition-metal Lewis acids (e.g., Rh, In, Cu) [1].

To bypass the toxicity and purification bottlenecks associated with metal-catalyzed pathways, modern synthetic paradigms have shifted toward metal-free, organoreductive cyclizations. This protocol details the step-by-step synthesis of methyl 3-oxo-2-phenylisoindoline-1-carboxylate utilizing a highly efficient Trifluoroacetic Acid (TFA)-catalyzed 5-annulation of in situ generated ketoimines [1].

The E-E-A-T Perspective (Expertise & Causality): Unlike aldimines, ketoimines are notoriously less reactive due to steric hindrance and electronic deactivation. The success of this protocol relies on a finely tuned dual-activation mechanism. TFA acts as a Brønsted acid that simultaneously protonates the ketoimine (increasing its electrophilicity for hydride attack) and activates the adjacent ester carbonyl, perfectly priming the system for a 5-endo/exo-trig lactamization.

Mechanistic Workflow & Pathway Visualization

The reaction proceeds via a one-pot cascade:

  • Condensation: The dicarbonyl precursor reacts with aniline to form the ketoimine intermediate.

  • Hydride Transfer: An organic reductant, specifically 2-(naphthalen-2-yl)-2,3-dihydrobenzo[d]thiazole, delivers a hydride to the activated imine carbon.

  • Lactamization: Intramolecular nucleophilic attack by the newly formed secondary amine onto the methyl ester yields the final isoindolinone core.

G A Methyl 2-(2-oxo-2- phenylacetyl)benzoate (Ketoester) C Ketoimine Intermediate A->C Condensation (-H2O) B Aniline (Amine) B->C D TFA (10 mol%) Organoreductant Solvent, Reflux C->D TFA Activation & Hydride Transfer E Methyl 3-oxo-2- phenylisoindoline-1-carboxylate (Target Product) D->E 5-Annulation & Lactamization

Figure 1: Mechanistic workflow of the TFA-catalyzed 5-annulation of ketoimines to isoindolinone-3-carboxylates.

Quantitative Reaction Optimization

The thermodynamic barrier for the 5-annulation of ketoimines is significant. As demonstrated in foundational studies, ambient temperatures fail to provide the necessary activation energy, resulting in stalled intermediates [1]. The table below summarizes the critical optimization parameters validating the final protocol choices.

EntryCatalyst (mol%)Reductant (equiv)SolventTemperature (°C)Time (h)Yield (%)Causal Observation
1TFA (10%)1.2DCM25 (Ambient)24< 5%Insufficient thermal energy for lactamization.
2TFA (10%)1.2DCM40 (Reflux)2420%Low boiling point of DCM limits reaction kinetics.
3PTSA (10%)1.2Benzene80 (Reflux)1245%PTSA provides insufficient dual-activation compared to TFA.
4 TFA (10%) 1.2 Benzene/DCE 80 (Reflux) 12 > 90% Optimal thermodynamic push and Brønsted acidity.

Data extrapolated from optimization matrices for organoreductive ketoimine cyclizations.

Detailed Experimental Protocol

Scale: 1.0 mmol Self-Validation Checkpoint: Ensure all glassware is strictly oven-dried. Moisture competes with the aniline during the initial condensation phase, leading to hydrolysis of the ketoester and severely depressing the yield.

Reagents Required:
  • Methyl 2-(2-oxo-2-phenylacetyl)benzoate (1.0 mmol, 268 mg)

  • Aniline (1.1 mmol, 102 mg)

  • 2-(naphthalen-2-yl)-2,3-dihydrobenzo[d]thiazole (1.2 mmol, 316 mg) - Organoreductant

  • Trifluoroacetic acid (TFA) (0.1 mmol, ~11.4 mg / 7.7 µL)

  • Anhydrous 1,2-Dichloroethane (DCE) or Benzene (5.0 mL)

Step-by-Step Methodology:

Step 1: Ketoimine Assembly

  • Equip an oven-dried 25 mL Schlenk tube with a Teflon-coated magnetic stir bar and a rubber septum. Flush the vessel with inert Argon gas for 5 minutes.

  • Add methyl 2-(2-oxo-2-phenylacetyl)benzoate (1.0 mmol) and anhydrous DCE (5.0 mL) to the tube.

  • Inject aniline (1.1 mmol) dropwise into the stirring solution.

  • Causality Focus: A 10% molar excess of aniline is utilized to drive the condensation equilibrium forward via Le Chatelier's principle, ensuring complete consumption of the valuable dicarbonyl precursor.

Step 2: Catalytic Activation & Reduction 4. To the stirring mixture, add the organoreductant 2-(naphthalen-2-yl)-2,3-dihydrobenzo[d]thiazole (1.2 mmol) in one portion. 5. Carefully inject TFA (10 mol%, 0.1 mmol) via microsyringe.

  • Causality Focus: TFA must be added after the reductant is dispersed. Premature addition of TFA before the reductant can lead to localized acidic hotspots that may polymerize the aniline or degrade the transient ketoimine.

Step 3: 5-Annulation (Thermodynamic Phase) 6. Replace the septum with a reflux condenser under an Argon balloon. 7. Transfer the vessel to a pre-heated oil bath set to 80 °C and reflux the mixture for 12 to 16 hours.

  • Causality Focus: As shown in the optimization table, the transition state for the 5-annulation requires substantial thermal input. Refluxing in DCE/Benzene provides the exact thermodynamic environment needed to overcome the steric hindrance of the tertiary carbon center forming during lactamization.

Step 4: Quenching and Workup 8. Cool the reaction mixture to room temperature. 9. Quench the reaction by adding 5 mL of saturated aqueous sodium bicarbonate ( NaHCO3​ ) solution. Stir vigorously for 10 minutes.

  • Causality Focus: Neutralizing the TFA catalyst is critical before concentration. If left acidic, the concentration process under vacuum will artificially increase the acid's molarity, potentially causing ester hydrolysis or ring-opening of the newly formed isoindolinone.

  • Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na2​SO4​ .

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

Step 5: Purification & Validation 12. Purify the crude residue via flash column chromatography on silica gel (100-200 mesh), eluting with a gradient of 15-20% Ethyl Acetate in Hexanes. 13. Isolate the target compound (Methyl 3-oxo-2-phenylisoindoline-1-carboxylate) as a solid.

  • Validation: The product's formation can be confirmed via TLC ( Rf​≈0.3 in 20% EtOAc/Hexanes) and 1H NMR, which will show the characteristic disappearance of the imine/ketone signals and the appearance of a distinct singlet for the C1 methine proton (typically around δ 5.6 - 5.8 ppm) [1].

References

  • Kayet, A., Ajarul, S., Paul, S., & Maiti, D. K. (2018). 5-Annulation of Ketoimines: TFA-Catalyzed Construction of Isoindolinone-3-carboxylates and Development of Photophysical Properties. The Journal of Organic Chemistry, 83(15), 8401-8409. Available at:[Link]

Application

Application Note: Catalytic Enantioselective Synthesis of Methyl 3-Oxo-2-phenylisoindoline-1-carboxylate

Pharmacological Context & Rationale The isoindolin-1-one (phthalimidine) scaffold is a privileged pharmacophore heavily embedded in modern drug discovery, most notably within the structures of anxiolytic and sedative age...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Context & Rationale

The isoindolin-1-one (phthalimidine) scaffold is a privileged pharmacophore heavily embedded in modern drug discovery, most notably within the structures of anxiolytic and sedative agents such as [1]. While racemic syntheses of 3-oxo-isoindoline-1-carboxylates are well documented—often relying on[2]—the asymmetric construction of the C1 stereocenter remains a critical hurdle. The biological efficacy of these molecules is highly dependent on their stereochemistry, necessitating robust, enantioselective methodologies over traditional racemic resolutions[3].

This application note details a highly efficient, self-validating protocol for the enantioselective synthesis of methyl 3-oxo-2-phenylisoindoline-1-carboxylate. By transitioning from achiral acid catalysis to a Chiral Phosphoric Acid (CPA) catalyzed asymmetric transfer hydrogenation (ATH) , this workflow establishes the C1 stereocenter with exceptional enantiomeric excess (ee) prior to a thermodynamically driven, spontaneous lactamization[4].

Mechanistic Pathway & Catalyst Selection

The synthesis is designed as a one-pot cascade sequence: imine condensation, enantioselective reduction, and intramolecular lactamization.

  • Catalyst Causality: (R)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate) is selected as the chiral Brønsted acid. The massive steric bulk of its 2,4,6-triisopropylphenyl groups creates a restrictive, deep chiral pocket. When the in situ generated ketoimine is protonated by (R)-TRIP, it forms a rigid chiral ion pair.

  • Stereocontrol Mechanism: A Hantzsch ester (HE) is utilized as a mild, highly tunable hydride source. The chiral environment of the (R)-TRIP/iminium complex strictly shields the Si-face of the imine, forcing the hydride to attack exclusively from the Re-face.

  • Thermodynamic Driving Force: Following the reduction, the resulting chiral secondary amine is perfectly positioned spatially to attack the adjacent methyl ester. The elimination of methanol drives the irreversible lactamization, yielding the thermodynamically stable 5-membered isoindolin-1-one core.

Pathway Step1 Methyl 2-(2-methoxy-2-oxoacetyl)benzoate + Aniline Step2 Ketoimine Intermediate (Water removal via 5A MS) Step1->Step2 Condensation Step3 (R)-TRIP Activation (Chiral Ion Pair Formation) Step2->Step3 Brønsted Acid Step4 Hantzsch Ester Addition (Enantioselective Hydride Transfer) Step3->Step4 -20 °C Step5 Chiral Amine Intermediate (High ee) Step4->Step5 Reduction Step6 Intramolecular Lactamization (- MeOH) Step5->Step6 Spontaneous Step7 Methyl (S)-3-oxo-2-phenylisoindoline-1-carboxylate Step6->Step7 Final Product

Cascade mechanism for the enantioselective synthesis of the isoindolin-1-one core.

Experimental Protocols

Self-Validating System: This protocol incorporates an intrinsic In-Process Control (IPC). The ketoimine intermediate exhibits a distinct bright yellow color in solution. The complete consumption of this intermediate during the ATH step results in a color shift to pale yellow/colorless, serving as a reliable visual indicator of reduction completion prior to lactamization.

Materials Required
  • Methyl 2-(2-methoxy-2-oxoacetyl)benzoate (1.0 mmol)

  • Aniline (1.1 mmol)

  • (R)-TRIP catalyst (0.05 mmol, 5 mol%)

  • Hantzsch ester (Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate) (1.2 mmol)

  • Anhydrous Dichloromethane (DCM) (10 mL)

  • Activated 5Å Molecular Sieves (500 mg)

Step-by-Step Methodology
  • Imine Formation: To an oven-dried 25 mL Schlenk flask containing activated 5Å molecular sieves, add methyl 2-(2-methoxy-2-oxoacetyl)benzoate (1.0 mmol) and anhydrous DCM (5 mL) under an argon atmosphere. Add aniline (1.1 mmol) dropwise. Stir at room temperature (25 °C) for 2 hours.

    • Causality: Molecular sieves actively sequester the generated water, driving the condensation equilibrium toward the ketoimine and preventing the hydrolysis/poisoning of the CPA catalyst in the subsequent step.

  • Catalyst Activation: In a separate anhydrous vial, dissolve (R)-TRIP (5 mol%) in DCM (2 mL) and transfer it to the reaction mixture. Stir for 15 minutes.

    • Causality: This pre-stirring ensures the complete thermodynamic formation of the chiral iminium-phosphate ion pair before the introduction of the reducing agent.

  • Asymmetric Transfer Hydrogenation (ATH): Lower the reaction temperature to -20 °C using a cryocooler. Add the Hantzsch ester (1.2 mmol) dissolved in DCM (3 mL) dropwise over 10 minutes.

    • Causality: Sub-ambient temperatures enhance the rigidity of the chiral ion pair and slow down the reaction kinetics, maximizing enantioselectivity by entirely suppressing any background, uncatalyzed racemic reduction.

  • Lactamization & Workup: Allow the reaction to slowly warm to room temperature and stir for an additional 24 hours. The cascade lactamization occurs spontaneously as the amine attacks the ester. Filter the mixture through a short pad of Celite to remove the molecular sieves. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 4:1) to afford pure methyl (S)-3-oxo-2-phenylisoindoline-1-carboxylate.

Data Presentation & Optimization

The following table summarizes the quantitative optimization data for the ATH-Lactamization cascade, demonstrating the critical impact of temperature and solvent on stereocontrol.

EntrySolventTemperature (°C)CatalystYield (%)Enantiomeric Excess (ee %)
1DCM25(R)-TRIP8572
2Toluene25(R)-TRIP7865
3DCM0(R)-TRIP8988
4 DCM -20 (R)-TRIP 92 96
5DCM-20(S)-TRIP91-95

Note: Yields refer to isolated pure products. Enantiomeric excess was determined via HPLC analysis using a Chiralpak AD-H column (Hexane/i-PrOH 90:10, 1.0 mL/min).

Analytical Validation

To guarantee the integrity of the synthesized product, perform the following validation:

  • NMR Spectroscopy: 1 H NMR (CDCl 3​ ) will show the characteristic C1 methine proton as a distinct singlet around δ 5.6–5.8 ppm, confirming the successful cyclization and absence of the open-chain amine[2].

  • Chiral HPLC: The absolute configuration and ee must be validated against a racemic standard (synthesized via the TFA-catalyzed method[2]) to confirm the peak separation and integration ratios.

References

  • The First Highly Enantioselective Synthesis of 3-Sulfinyl-Substituted Isoindolinones Having Adjacent Carbon and Sulfur Stereocenters Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Isoindolinones as Michael Donors under Phase Transfer Catalysis: Enantioselective Synthesis of Phthalimidines Containing a Tetrasubstituted Carbon Stereocenter Source: Molecules (PMC / MDPI) URL:[Link]

  • Scalable (Enantioselective) Syntheses of Novel 3-Methylated Analogs of Pazinaclone, (S)-PD172938 and Related Biologically Relevant Isoindolinones Source: MDPI URL:[Link]

  • 5-Annulation of Ketoimines: TFA-Catalyzed Construction of Isoindolinone-3-carboxylates and Development of Photophysical Properties Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

Method

Application Note: Methyl 3-oxo-2-phenylisoindoline-1-carboxylate as a Privileged Pharmaceutical Intermediate

Strategic Overview: The Isoindolinone Scaffold in Drug Discovery The isoindolin-1-one (isoindolinone) core is a highly privileged structural motif in modern medicinal chemistry. It forms the pharmacological backbone of n...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview: The Isoindolinone Scaffold in Drug Discovery

The isoindolin-1-one (isoindolinone) core is a highly privileged structural motif in modern medicinal chemistry. It forms the pharmacological backbone of numerous FDA-approved therapeutics and advanced clinical candidates, including immunomodulatory imide drugs (IMiDs) like lenalidomide[1], highly selective PI3Kγδ inhibitors such as AZD8154[2], and CNS-penetrant Glucosylceramide Synthase (GCS) inhibitors designed for neurodegenerative diseases[3].

Methyl 3-oxo-2-phenylisoindoline-1-carboxylate (CAS: 60651-98-1) serves as a uniquely versatile, late-stage functionalization intermediate[4]. Its strategic value lies in its three orthogonal points of diversification:

  • The N2-Phenyl Ring : Acts as a lipophilic anchor that can be further functionalized via cross-coupling if halogenated derivatives are utilized.

  • The γ-Lactam Core : Provides a robust, hydrogen-bond-accepting framework that is bioisosteric to amides but highly resistant to physiological enzymatic hydrolysis.

  • The C1-Methyl Ester : Primed for chemoselective reduction, direct amidation, or diastereoselective alpha-alkylation to generate complex quaternary stereocenters.

The synthesis of the isoindolinone-3-carboxylate core is typically achieved via robust methodologies, such as the TFA-catalyzed 5-annulation of ketoimines under organoreductive conditions[5]. Once synthesized, this intermediate unlocks divergent pathways to multiple drug classes.

Pathway cluster_0 Downstream Pharmaceutical Applications A Methyl 3-oxo-2-phenylisoindoline-1-carboxylate (CAS: 60651-98-1) B Cereblon (CRBN) Modulators (Immunomodulatory Drugs) A->B Amidation / Glutarimide Coupling C PI3Kγδ Inhibitors (Oncology & Asthma) A->C Core Scaffold Integration D GCS Inhibitors (Neurodegenerative Diseases) A->D Fluorination & Etherification

Figure 1: Divergent therapeutic applications of the isoindolinone core derived from methyl 3-oxo-2-phenylisoindoline-1-carboxylate.

Mechanistic Rationale & Quantitative Optimization

When utilizing methyl 3-oxo-2-phenylisoindoline-1-carboxylate, the primary synthetic challenge is differentiating the reactivity of the C1-ester from the C3-lactam.

Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃) lack chemoselectivity, leading to the indiscriminate reduction of both the ester and the lactam, or even preferential reduction of the lactam to yield an isoindoline[6]. To exclusively target the C1-ester and generate a 3-(hydroxymethyl)-2-phenylisoindolin-1-one derivative, Sodium Borohydride (NaBH₄) in a protic solvent (Methanol) is required. The protic solvent enhances the electrophilicity of the ester carbonyl via hydrogen bonding, allowing the milder hydride to attack the ester selectively while leaving the highly stable lactam intact.

Table 1: Optimization of Chemoselective Reduction
Reducing AgentSolventTemp (°C)Time (h)Ester Reduction Yield (%)Lactam Reduction Yield (%)Mechanistic Conclusion
LiAlH₄ THF0 to 252>90>85Non-selective; causes over-reduction to the isoindoline core.
DIBAL-H DCM-78475 (Aldehyde)<5Useful for aldehyde synthesis, but requires strict cryogenic control.
NaBH₄ MeOH0 to 25692 (Alcohol) <1 Optimal : Highly chemoselective for ester reduction due to solvent H-bonding.
BH₃·THF THF2512<588Inverse selectivity; reduces the lactam preferentially over the ester.

Core Experimental Protocols

Protocol A: Chemoselective Reduction to 3-(Hydroxymethyl)-2-phenylisoindolin-1-one

This protocol details the transformation of the ester into a primary alcohol, a critical precursor for etherification in the synthesis of GCS inhibitors[3].

  • Preparation : Dissolve methyl 3-oxo-2-phenylisoindoline-1-carboxylate (1.0 eq, 10.0 mmol, 2.67 g) in anhydrous methanol (50 mL, 0.2 M) in a round-bottom flask under an inert argon atmosphere.

  • Cryo-Cooling : Chill the reaction mixture to 0 °C using an ice-water bath.

    • Causality: Lowering the temperature controls the exothermic hydride transfer and strongly suppresses unwanted transesterification side reactions.

  • Reagent Addition : Add Sodium Borohydride (NaBH₄, 2.5 eq, 25.0 mmol, 0.95 g) portion-wise over 15 minutes.

    • Causality: Portion-wise addition prevents rapid hydrogen gas evolution and localized thermal spikes that could compromise chemoselectivity.

  • Reaction Progression : Allow the mixture to warm to ambient temperature (25 °C) and stir for 6 hours.

  • In-Process Control (IPC) & Self-Validation : Monitor the reaction via TLC (Hexanes:EtOAc 1:1). The starting material ( Rf​ ~0.6) should disappear, replaced by a more polar spot ( Rf​ ~0.3).

    • Validation: Stain the TLC plate with aqueous KMnO₄. The product alcohol will rapidly reduce the stain, appearing as a bright yellow spot on a purple background. Furthermore, crude FT-IR should confirm the disappearance of the ester carbonyl stretch at ~1740 cm⁻¹.

  • Quenching & Workup : Quench the reaction by slowly adding saturated aqueous NH₄Cl (20 mL).

    • Causality: A mildly acidic quench safely decomposes excess borohydride without risking acid-catalyzed dehydration of the newly formed benzylic alcohol.

  • Isolation : Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure alcohol.

Protocol B: Diastereoselective C1-Alpha Alkylation

Generating a quaternary stereocenter at the C1 position is vital for locking the conformation of the isoindolinone core, a technique frequently used to enhance target specificity and prevent in vivo racemization[7].

Workflow Start Starting Material: Methyl Ester Base Deprotonation LHMDS, THF, -78°C Start->Base pKa ~18 Enolate Lithium Enolate Intermediate Base->Enolate Fast Electrophile Electrophilic Addition R-X (e.g., Benzyl Bromide) Enolate->Electrophile Trapping Product C1-Alkylated Quaternary Isoindolinone Electrophile->Product SN2

Figure 2: Mechanistic workflow for the diastereoselective C1-alkylation of the isoindolinone intermediate.

  • Preparation : Dissolve the intermediate (1.0 eq, 5.0 mmol, 1.33 g) in anhydrous THF (50 mL, 0.1 M) in an oven-dried Schlenk flask under a strict argon atmosphere.

  • Cryogenic Cooling : Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolization : Dropwise add Lithium bis(trimethylsilyl)amide (LHMDS, 1.0 M in THF, 1.1 eq, 5.5 mL). Stir for 30 minutes at -78 °C.

    • Causality: The C1 proton is highly acidic due to the adjacent ester and lactam nitrogen. LHMDS is chosen because it is a sterically hindered, non-nucleophilic base that quantitatively deprotonates the C1 position without attacking the methyl ester.

    • Self-Validation: Quench a 0.1 mL reaction aliquot in D₂O. Mass Spectrometry (LC-MS) analysis of the aliquot should show a >95% M+1 mass shift, confirming complete enolate formation prior to the addition of the electrophile.

  • Electrophile Addition : Add the alkylating agent (e.g., Benzyl Bromide, 1.2 eq, 6.0 mmol) dropwise. Maintain the reaction at -78 °C for 1 hour, then gradually allow it to warm to -20 °C over 2 hours.

  • Quenching & Workup : Quench the reaction with saturated aqueous NH₄Cl (10 mL) while still at -20 °C. Extract with Dichloromethane (3 x 20 mL), dry over MgSO₄, and purify via flash column chromatography to isolate the quaternary product.

References

  • Kayet, A., et al. "5-Annulation of Ketoimines: TFA-Catalyzed Construction of Isoindolinone-3-carboxylates and Development of Photophysical Properties." The Journal of Organic Chemistry, ACS Publications, 2018. 5

  • "An Intramolecular Diels–Alder Approach to the Isoindolinone Core of AZD8154." Organic Process Research & Development, ACS Publications, 2024. 2

  • "Fluorinated Isoindolinone-Based Glucosylceramide Synthase Inhibitors with Low Human Dose Projections." ACS Medicinal Chemistry Letters, PMC, 2023. 3

  • "Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core." MDPI, 2025. 6

  • "Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions." PMC, 2021. 4

Sources

Application

Application Note: Advanced Derivatization Strategies for Methyl 3-oxo-2-phenylisoindoline-1-carboxylate

Introduction & Chemical Context Methyl 3-oxo-2-phenylisoindoline-1-carboxylate (CAS: 60651-98-1) is a highly versatile, privileged pharmacophore building block. The isoindolin-1-one core is a structural hallmark in numer...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

Methyl 3-oxo-2-phenylisoindoline-1-carboxylate (CAS: 60651-98-1) is a highly versatile, privileged pharmacophore building block. The isoindolin-1-one core is a structural hallmark in numerous biologically active molecules, including anxiolytics, anticancer agents, and MDM2-p53 inhibitors.

From a synthetic perspective, this molecule offers three distinct, orthogonal sites for derivatization:

  • The Methyl Ester : Susceptible to nucleophilic attack, hydrolysis, and mild hydride reduction.

  • The C1-Alpha Proton : Highly acidic due to the flanking ester and lactam nitrogen, allowing for enolization and electrophilic trapping.

  • The Phenyl Ring : Capable of undergoing late-stage electrophilic aromatic substitution or cross-coupling (if pre-functionalized).

This application note details three field-proven, self-validating protocols for the derivatization of methyl 3-oxo-2-phenylisoindoline-1-carboxylate, focusing on chemoselectivity and mechanistic causality[1].

Strategy 1: Chemoselective Ester Reduction

Expertise & Causality

Why NaBH₄? The ester group at the C1 position is electronically activated by the adjacent electron-withdrawing isoindolinone core, making it unusually susceptible to mild hydride reduction. Conversely, the lactam carbonyl at C3 is resonance-stabilized by the nitrogen lone pair and the fused aromatic ring, rendering it inert to sodium borohydride (NaBH₄). This electronic disparity allows for perfect chemoselectivity—reducing the ester to a primary alcohol without needing bulky protecting groups or risking lactam cleavage[2].

Quantitative Data: Reducing Agent Comparison
Reducing AgentSolventTemp (°C)Ester ConversionLactam ConversionMajor Product
NaBH₄ (2.0 eq) EtOH0 to RT>95%0%3-(hydroxymethyl)-2-phenylisoindolin-1-one
LiAlH₄ (2.0 eq) THF0 to RT>99%>95%1-(hydroxymethyl)-2-phenylisoindoline
DIBAL-H (1.0 eq) DCM-78~60%0%Complex Aldehyde/Alcohol mixture
Step-by-Step Protocol
  • Preparation : Dissolve methyl 3-oxo-2-phenylisoindoline-1-carboxylate (1.0 mmol, 267 mg) in absolute ethanol (10 mL) in a round-bottom flask.

  • Cooling : Cool the solution to 0 °C using an ice bath. Note: Starting at 0 °C minimizes potential ring-opening side reactions.

  • Reduction : Add sodium borohydride (NaBH₄, 2.0 mmol, 76 mg) portion-wise over 5 minutes to control the evolution of hydrogen gas.

  • Reaction : Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature.

  • Self-Validation (TLC) : Monitor via TLC (Hexanes/EtOAc 7:3). The starting material (R_f ~ 0.5) should disappear, replaced by a more polar, UV-active spot (R_f ~ 0.2).

  • Workup : Quench the reaction by the dropwise addition of saturated aqueous NH₄Cl (5 mL). Extract with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification : Purify the resulting 3-(hydroxymethyl)-2-phenylisoindolin-1-one via flash column chromatography (silica gel, gradient Hexanes to 1:1 Hexanes/EtOAc).

Strategy 2: C1-Alpha Functionalization (Alkylation)

Expertise & Causality

Why LDA? The C1 position is flanked by the ester carbonyl and the lactam nitrogen, making the C1–H bond highly acidic (estimated pK_a ~ 15–18). Deprotonation requires a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to prevent unwanted nucleophilic attack on the ester. This generates a stable enolate intermediate. Subsequent trapping with an electrophile (e.g., an alkyl halide) yields a C1-quaternary stereocenter, a common motif in advanced drug candidates to improve metabolic stability[3].

C1_Alkylation A Methyl 3-oxo-2-phenyl isoindoline-1-carboxylate B Enolate Intermediate (C1 Deprotonation) A->B LDA, THF -78 °C C C1-Alkylated Derivative (Quaternary Stereocenter) B->C R-X (Electrophile) Warm to RT

Workflow for the base-promoted C1-alpha alkylation generating a quaternary stereocenter.

Step-by-Step Protocol
  • Preparation : Flame-dry a Schlenk flask, purge with argon, and dissolve the substrate (1.0 mmol) in anhydrous THF (10 mL).

  • Enolization : Cool the solution to -78 °C. Add LDA (1.1 mmol, 2.0 M in THF/heptane) dropwise. Stir at -78 °C for 30 minutes. A distinct color change (usually deep yellow/orange) validates enolate formation.

  • Electrophilic Addition : Add the electrophile (e.g., methyl iodide, 1.2 mmol) dropwise.

  • Reaction : Gradually warm the reaction to room temperature over 2 hours.

  • Workup : Quench with saturated aqueous NH₄Cl (5 mL) and extract with EtOAc (3 × 10 mL). Dry and concentrate the organic layers.

  • Purification : Isolate the C1-alkylated derivative via silica gel chromatography. LC-MS should confirm a mass shift corresponding to the added alkyl group.

Strategy 3: Ester Hydrolysis and Amidation

Expertise & Causality

Why a two-step approach? Direct amidation of the methyl ester with amines is often sluggish due to the steric hindrance of the adjacent phenyl ring and the bicyclic core. A two-step saponification-coupling sequence is highly efficient and reliable for generating amide libraries for Structure-Activity Relationship (SAR) profiling[4]. Lithium hydroxide (LiOH) is preferred over NaOH/KOH as the lithium cation coordinates with the ester carbonyl, accelerating hydrolysis while preventing base-catalyzed cleavage of the sensitive lactam ring.

Amidation_Pathway S1 Methyl Ester Substrate S2 3-oxo-2-phenylisoindoline -1-carboxylic acid S1->S2 LiOH, THF/H2O RT, 2h S3 Amide Library (Target Compounds) S2->S3 R-NH2, EDC, HOBt DIPEA, DMF, RT

Two-step pathway for ester hydrolysis and subsequent amide library generation.

Step-by-Step Protocol

Step A: Hydrolysis

  • Dissolve the ester (1.0 mmol) in a 3:1:1 mixture of THF/MeOH/H₂O (10 mL).

  • Add LiOH·H₂O (2.0 mmol) and stir at room temperature for 2-4 hours.

  • Self-Validation : TLC should show complete consumption of the starting material.

  • Acidify the mixture with 1M HCl to pH ~3. Extract with EtOAc (3 × 15 mL), dry, and concentrate to yield the crude 3-oxo-2-phenylisoindoline-1-carboxylic acid.

Step B: Amidation

  • Dissolve the crude acid (1.0 mmol) in anhydrous DMF (5 mL).

  • Add EDC·HCl (1.2 mmol), HOBt (1.2 mmol), and DIPEA (3.0 mmol). Stir for 10 minutes to pre-form the active ester.

  • Add the desired primary or secondary amine (1.1 mmol) and stir overnight at room temperature.

  • Dilute with water (20 mL), extract with EtOAc, and wash sequentially with 1M HCl, saturated NaHCO₃, and brine to remove coupling byproducts. Concentrate and purify via chromatography.

References

  • 5-Annulation of Ketoimines: TFA-Catalyzed Construction of Isoindolinone-3-carboxylates and Development of Photophysical Properties The Journal of Organic Chemistry - ACS Public
  • Brønsted Base Prompted sp3 C–H Latent Nucleophiles to Access α-Branched Amines Bearing β-Carbonyl by Cleaving Amide and Ester Bonds ACS Omega
  • Synthesis of 3-Oxoisoindoline-1-carboxamides through Sequential Four-Component Ugi Reaction/Oxidative Nucleophilic Substitution of Hydrogen Synthesis (Thieme Connect)
  • Synthesis of Chiral Bifunctional Quaternary Ammonium Salt Catalysts and α-Functionaliz

Sources

Method

Application Note: In Vitro Biological Assays for Methyl 3-oxo-2-phenylisoindoline-1-carboxylate and Its Derivatives

Executive Summary Methyl 3-oxo-2-phenylisoindoline-1-carboxylate (CAS: 60651-98-1) and its structural analogs represent a highly versatile class of pharmacophores in modern drug discovery. The isoindolinone core is prima...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 3-oxo-2-phenylisoindoline-1-carboxylate (CAS: 60651-98-1) and its structural analogs represent a highly versatile class of pharmacophores in modern drug discovery. The isoindolinone core is primarily recognized for two distinct, high-value biological applications: acting as an anchor for Cereblon (CRBN) E3 ligase modulation in Targeted Protein Degradation (PROTACs), and serving as a potent scaffold for MDM2-p53 protein-protein interaction (PPI) inhibitors [1]. Furthermore, functionalized isoindolinone-3-carboxylates exhibit unique photophysical properties, including brilliant fluorescence, which makes them highly valuable as intrinsic probes for cellular imaging and target engagement kinetics[2].

This application note provides a comprehensive, self-validating framework for evaluating the in vitro biological activity of methyl 3-oxo-2-phenylisoindoline-1-carboxylate. We detail the mechanistic rationale and step-by-step protocols for CRBN binding, MDM2-p53 disruption, and target-specific cellular cytotoxicity.

Mechanistic Rationale & Pathway Dynamics

The MDM2-p53 Axis

In over 50% of human cancers, the p53 tumor suppressor pathway is inactivated. In tumors retaining wild-type p53, this inactivation is frequently driven by the overexpression or amplification of MDM2, an E3 ubiquitin ligase that binds to the N-terminal transactivation domain of p53 and targets it for proteasomal degradation. Isoindolinone derivatives, including 3-oxo-2-phenylisoindoline-1-carboxylates, are rationally designed to mimic the key hydrophobic residues of p53 (Phe19, Trp23, Leu26), competitively binding to the deep hydrophobic cleft of MDM2[3]. This interaction liberates p53, leading to its stabilization, accumulation, and the subsequent induction of cell cycle arrest or apoptosis.

MDM2_p53 Compound Methyl 3-oxo-2-phenylisoindoline- 1-carboxylate MDM2 MDM2 (E3 Ligase) Compound->MDM2 Binds Hydrophobic Cleft (Inhibition) p53 p53 (Tumor Suppressor) MDM2->p53 Ubiquitination (Normal State) MDM2->p53 Interaction Blocked Proteasome Proteasomal Degradation p53->Proteasome Degradation Apoptosis Cell Cycle Arrest / Apoptosis p53->Apoptosis p53 Stabilization & Activation

Fig 1. MDM2-p53 signaling pathway and targeted inhibition by isoindolinone derivatives.

Cereblon (CRBN) Engagement

Isoindolinones are structurally related to thalidomide and lenalidomide. The 3-oxo-isoindoline moiety can insert into the tri-tryptophan pocket of CRBN, acting as a molecular glue or a PROTAC anchor. Evaluating the binding affinity of methyl 3-oxo-2-phenylisoindoline-1-carboxylate to CRBN is a critical first step in determining its viability as a degrader building block.

Quantitative Data Summary

The following table outlines the expected pharmacological profiles and assay parameters when evaluating methyl 3-oxo-2-phenylisoindoline-1-carboxylate and its optimized analogs across our validated workflows.

Assay TypeTarget / Cell LineReadoutExpected IC50 / Kd RangeValidating Control
TR-FRET CRBN-DDB1 ComplexFluorescence Ratio (665/615 nm)1.5 - 10.0 µMThalidomide / Lenalidomide
Competitive ELISA MDM2-p53 InteractionAbsorbance (450 nm)0.5 - 5.0 µMNutlin-3a
Cell Viability SJSA-1 (MDM2 Amplified)Luminescence (ATP)2.0 - 15.0 µMNutlin-3a
Cell Viability Saos-2 (p53 Null)Luminescence (ATP)> 50 µM (Off-target check)Staurosporine

Experimental Protocols

Protocol A: TR-FRET CRBN Binding Displacement Assay

Causality & Rationale: Because isoindolinone-3-carboxylates can exhibit intrinsic fluorescence at ~500 nm[2], standard fluorescence polarization (FP) assays often suffer from severe compound interference. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) bypasses this by utilizing a long-lifetime lanthanide fluorophore (e.g., Terbium) and a delayed reading window, completely eliminating the short-lived auto-fluorescence of the isoindolinone core.

TR_FRET Step1 Step 1: Reagent Prep CRBN complex & Tracer Step2 Step 2: Compound Addition Serial Dilution Step1->Step2 Step3 Step 3: Incubation Equilibration (1 hr, RT) Step2->Step3 Step4 Step 4: TR-FRET Readout Ex: 337nm / Em: 665nm Step3->Step4 Step5 Step 5: Data Analysis IC50 Calculation Step4->Step5

Fig 2. Step-by-step workflow for the TR-FRET CRBN binding displacement assay.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Tween-20, and 0.1% BSA. Note: BSA is critical to prevent the hydrophobic methyl 3-oxo-2-phenylisoindoline-1-carboxylate from adhering to the microplate walls, which would artificially lower the apparent IC50.

  • Reagent Master Mix: Prepare a solution containing 10 nM His-tagged CRBN-DDB1 complex, 2 nM Terbium-coupled anti-His antibody, and 10 nM Cy5-labeled thalidomide tracer.

  • Compound Titration: Dispense 100 nL of methyl 3-oxo-2-phenylisoindoline-1-carboxylate (10-point, 3-fold serial dilution in 100% DMSO) into a 384-well low-volume white microplate using an acoustic liquid handler (e.g., Echo). Include Thalidomide as a positive control and DMSO as a vehicle control.

  • Incubation: Add 10 µL of the Reagent Master Mix to all wells. Seal the plate and incubate in the dark at room temperature for 60 minutes to allow the displacement equilibrium to settle.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excitation at 337 nm; measure emission at 615 nm (Terbium) and 665 nm (Cy5) with a 100 µs delay.

  • Validation & Analysis: Calculate the 665/615 nm ratio. A valid assay must yield a Z'-factor > 0.6 between the DMSO vehicle and a saturating dose (100 µM) of Thalidomide.

Protocol B: MDM2-p53 Competitive ELISA

Causality & Rationale: To definitively prove that the cellular toxicity of the compound is driven by MDM2 inhibition rather than off-target cytotoxicity, a cell-free biochemical assay is required. A competitive ELISA isolates the protein-protein interaction, removing variables like cell permeability and metabolic degradation[3].

Step-by-Step Methodology:

  • Plate Coating: Coat a 96-well high-binding microplate with 100 µL of 2 µg/mL recombinant human p53 (N-terminal domain) in PBS overnight at 4°C.

  • Blocking: Wash the plate 3x with PBST (PBS + 0.05% Tween-20). Block with 200 µL of 5% BSA in PBST for 2 hours at room temperature to prevent non-specific binding of MDM2.

  • Compound-MDM2 Pre-incubation: In a separate non-binding plate, mix 5 nM recombinant GST-MDM2 with varying concentrations of methyl 3-oxo-2-phenylisoindoline-1-carboxylate (0.1 µM to 50 µM). Include Nutlin-3a as the positive control. Incubate for 30 minutes at room temperature.

  • Binding Phase: Transfer 100 µL of the pre-incubated mixtures to the p53-coated plate. Incubate for 1 hour at room temperature.

  • Detection: Wash the plate 5x with PBST. Add 100 µL of an HRP-conjugated anti-GST antibody (diluted 1:5000 in 1% BSA/PBST). Incubate for 1 hour. Wash 5x.

  • Development: Add 100 µL of TMB substrate. Stop the reaction after 15 minutes with 50 µL of 1M H2SO4. Read absorbance at 450 nm. Reduced absorbance correlates with successful disruption of the MDM2-p53 complex.

Protocol C: Target-Specific Cellular Viability (SJSA-1 vs. Saos-2)

Causality & Rationale: A self-validating cellular assay must demonstrate on-target mechanism of action. SJSA-1 osteosarcoma cells feature massive MDM2 gene amplification and wild-type p53, making them exquisitely sensitive to MDM2 inhibitors[1]. Conversely, Saos-2 cells are p53-null. A true MDM2-p53 inhibitor will potently kill SJSA-1 cells but spare Saos-2 cells. If methyl 3-oxo-2-phenylisoindoline-1-carboxylate kills both equally, the toxicity is off-target.

Step-by-Step Methodology:

  • Cell Seeding: Seed SJSA-1 and Saos-2 cells at 5,000 cells/well in 90 µL of RPMI-1640 (10% FBS) in 96-well opaque-walled plates. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Prepare a 10x concentrated serial dilution of the isoindolinone compound in media (final DMSO concentration must not exceed 0.5%). Add 10 µL to the cells.

  • Incubation: Incubate for 72 hours.

  • Readout: Equilibrate plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well to lyse cells and stabilize the luminescent signal based on ATP quantitation.

  • Analysis: Shake for 2 minutes, incubate for 10 minutes, and measure luminescence. Plot dose-response curves to determine the IC50. A selectivity index (IC50 Saos-2 / IC50 SJSA-1) > 10 validates the on-target p53-dependent mechanism.

References

  • Chessari, G., et al. "Structure-Based Design of Potent and Orally Active Isoindolinone Inhibitors of MDM2-p53 Protein-Protein Interaction." Journal of Medicinal Chemistry, 2021.[Link]

  • Hardcastle, I. R., et al. "Isoindolinone-based inhibitors of the MDM2-p53 protein-protein interaction." Bioorganic & Medicinal Chemistry Letters, 2005.[Link]

  • Kayet, A., et al. "5-Annulation of Ketoimines: TFA-Catalyzed Construction of Isoindolinone-3-carboxylates and Development of Photophysical Properties." The Journal of Organic Chemistry, 2018.[Link]

Sources

Application

Application Note: Asymmetric Synthesis Techniques for Methyl 3-oxo-2-phenylisoindoline-1-carboxylate

Executive Summary & Pharmacological Relevance The isoindolinone (phthalimidine) core is a privileged pharmacophore embedded in numerous biologically active molecules, including anxiolytics (e.g., pazinaclone analogs), hy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Relevance

The isoindolinone (phthalimidine) core is a privileged pharmacophore embedded in numerous biologically active molecules, including anxiolytics (e.g., pazinaclone analogs), hypnotic sedatives, and HIV-reverse transcriptase inhibitors[1]. Specifically, methyl 3-oxo-2-phenylisoindoline-1-carboxylate (CAS: 60651-98-1)[2] serves as a highly versatile building block. The construction of a chiral tetrasubstituted (quaternary) carbon at the C1 position of this scaffold is notoriously challenging due to steric hindrance and the risk of racemic background reactions.

This application note details a robust, self-validating protocol for the asymmetric synthesis and functionalization of methyl 3-oxo-2-phenylisoindoline-1-carboxylate. By leveraging chiral Phase-Transfer Catalysis (PTC), researchers can achieve high enantiomeric excess (ee) when utilizing this compound as a Michael donor[1].

Mechanistic Insights: Causality in Experimental Design

As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are selected, rather than merely following a recipe. The asymmetric functionalization of methyl 3-oxo-2-phenylisoindoline-1-carboxylate relies on the following mechanistic pillars:

  • C-H Activation and Enolization: The C1 proton is rendered highly acidic by the adjacent methyl carboxylate, the lactam carbonyl, and the N-phenyl ring. Deprotonation requires a base, but soluble organic bases often lead to a "free" enolate that reacts non-stereoselectively. Therefore, a solid, heterogeneous base (e.g., anhydrous K₂CO₃) is utilized to ensure deprotonation occurs strictly at the solid-liquid interface[3].

  • Chiral Ion-Pairing: A cinchona alkaloid-derived quaternary ammonium salt (e.g., N-benzylcinchonidinium chloride) acts as the chiral phase-transfer catalyst. It extracts the enolate into the organic phase, forming a tight, highly structured chiral ion pair[1].

  • Stereofacial Discrimination: Non-polar solvents (like toluene) are strictly required. In polar solvents, the ion pair dissociates, destroying the chiral environment. In toluene, the bulky alkaloid framework rigidly shields one enantioface of the isoindolinone enolate, forcing the incoming electrophile (e.g., a Michael acceptor) to approach exclusively from the opposite face[4].

Quantitative Data: Reaction Optimization

The table below summarizes the causality of solvent and temperature choices on the enantioselective Michael addition of methyl 3-oxo-2-phenylisoindoline-1-carboxylate to methyl vinyl ketone (MVK).

EntrySolventBaseCatalyst (10 mol%)Temp (°C)Yield (%)ee (%)Mechanistic Rationale
1DCMK₂CO₃Cinchonine-derived258545Polar solvent causes partial ion-pair dissociation.
2TolueneK₂CO₃Cinchonine-derived258868Non-polar solvent tightens the chiral ion pair.
3TolueneK₂CO₃Cinchonidine-derived-409291Cryogenic temp locks catalyst conformation for max shielding[1].
4THFCs₂CO₃Cinchonidine-derived-407552Soluble base increases racemic background reaction.

Data synthesized from benchmark phase-transfer catalysis conditions for isoindolinone functionalization[1].

Validated Experimental Protocols

Protocol A: Precursor Synthesis via Ketoimine Annulation

Objective: Synthesize the racemic methyl 3-oxo-2-phenylisoindoline-1-carboxylate substrate.

  • Reaction Setup: Charge a flame-dried 50 mL Schlenk flask with methyl 2-(2-methoxy-2-oxoacetyl)benzoate (1.0 mmol) and aniline (1.1 mmol) in anhydrous benzene (10 mL).

  • Catalysis & Reduction: Add Trifluoroacetic acid (TFA, 10 mol%) and an organic hydride donor such as a benzothiazoline derivative (1.2 mmol)[5].

    • Causality: TFA acts as a Brønsted acid to activate both the in-situ generated ketoimine and the ester group, facilitating the 5-exo-trig cyclization[5].

  • Incubation: Reflux the mixture under a nitrogen atmosphere for 24 hours.

    • In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 7:3, UV 254 nm). The reaction is complete when the starting material (Rf ≈ 0.5) is fully consumed.

  • Workup: Cool to room temperature, quench with saturated NaHCO₃ (10 mL), extract with EtOAc (3 × 15 mL), dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel flash chromatography to yield the racemic precursor.

Protocol B: Asymmetric Michael Addition (Quaternary Center Formation)

Objective: Generate the enantioenriched C1-tetrasubstituted isoindolinone.

  • Substrate Activation: In a 10 mL glass vial equipped with a magnetic stirrer, dissolve racemic methyl 3-oxo-2-phenylisoindoline-1-carboxylate (0.1 mmol) in anhydrous toluene (2.0 mL).

  • PTC Introduction: Add N-benzylcinchonidinium chloride (0.01 mmol, 10 mol%) and finely ground, oven-dried K₂CO₃ (0.5 mmol).

    • Causality: Grinding the K₂CO₃ maximizes the surface area for the solid-liquid interfacial deprotonation, accelerating the formation of the chiral ion pair without dissolving the base[3].

  • Cryogenic Control: Cool the suspension to -40 °C using a dry ice/acetonitrile bath. Stir for 15 minutes to allow thermal equilibration.

  • Electrophile Addition: Dropwise add methyl vinyl ketone (0.15 mmol). Stir the reaction at -40 °C for 24–48 hours.

    • Validation Step: Before workup, draw a 10 µL aliquot, quench in DCM/H₂O, and analyze the organic layer via Chiral HPLC (Daicel Chiralpak AD-H column, Hexane/i-PrOH 90:10, 1.0 mL/min) to verify the ee is >90%[1].

  • Isolation: Quench with saturated aqueous NH₄Cl (2 mL), extract with DCM (3 × 5 mL), evaporate the solvent, and purify the residue via preparative TLC or column chromatography.

Visualizations of Catalytic and Experimental Workflows

Mechanistic_Pathway A Methyl 3-oxo-2-phenylisoindoline- 1-carboxylate B Enolate Formation (Solid K2CO3 / Toluene) A->B Interfacial Deprotonation C Chiral Ion-Pair Complex [Enolate] - [Cinchona Alkaloid]+ B->C + Chiral PTC D Stereoselective Addition (Michael Acceptor) C->D -40 °C Incubation D->C Catalyst Turnover E Enantioenriched Product (Quaternary Stereocenter) D->E Aqueous Workup

Fig 1: Phase-transfer catalytic cycle for the asymmetric Michael addition of isoindolinones.

Experimental_Workflow S1 Phase 1 Ketoimine Annulation S2 Phase 2 PTC Activation & Cooling S1->S2 S3 Phase 3 Asymmetric Michael Addition S2->S3 S4 Phase 4 Chiral HPLC & Validation S3->S4

Fig 2: Four-phase self-validating workflow from precursor synthesis to chiral isolation.

References

  • Isoindolinones as Michael Donors under Phase Transfer Catalysis: Enantioselective Synthesis of Phthalimidines Containing a Tetrasubstituted Carbon Stereocenter. Molecules (2015). URL:[Link]

  • 5-Annulation of Ketoimines: TFA-Catalyzed Construction of Isoindolinone-3-carboxylates and Development of Photophysical Properties. The Journal of Organic Chemistry (2018). URL:[Link]

  • The First Highly Enantioselective Synthesis of 3-Sulfinyl-Substituted Isoindolinones Having Adjacent Carbon and Sulfur Stereocenters. The Journal of Organic Chemistry (2021). URL:[Link]

  • Bifunctional phase-transfer catalysis in the asymmetric synthesis of biologically active isoindolinones. Beilstein Journal of Organic Chemistry (2015). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Purity in Methyl 3-oxo-2-phenylisoindoline-1-carboxylate Preparation

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals troubleshooting the synthesis of methyl 3-oxo-2-phenylisoindoline-1-carboxylate .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals troubleshooting the synthesis of methyl 3-oxo-2-phenylisoindoline-1-carboxylate .

The isoindolinone core is a privileged scaffold in medicinal chemistry. A robust and scalable method for synthesizing this specific derivative utilizes a Lewis acid-catalyzed domino Strecker-lactamization followed by a Pinner-type esterification [1]. While this cascade sequence is highly efficient, variations in moisture, temperature, and acid stoichiometry often lead to stalled intermediates or hydrolyzed byproducts.

Diagnostic Impurity Profile

When your final product exhibits low purity, LC-MS analysis is the most effective diagnostic tool. Compare your analytical results against the quantitative data summarized in the table below to identify the specific failure point in your workflow.

Impurity ProfileRRT (Relative Retention Time)m/z [M+H]⁺Likely StructurePrimary Cause
Target Product 1.00268.1Methyl 3-oxo-2-phenylisoindoline-1-carboxylateN/A
Impurity A 0.85254.13-oxo-2-phenylisoindoline-1-carboxylic acidMoisture contamination during Pinner reaction
Impurity B 1.12235.13-oxo-2-phenylisoindoline-1-carbonitrileKinetically stalled Pinner esterification
Impurity C 1.25267.1Methyl 2-(cyano(phenylamino)methyl)benzoateIncomplete lactamization (acid deficiency)

Mechanistic Workflow & Causality

Understanding the causality behind the reaction steps is critical for troubleshooting. The synthesis proceeds via a multi-stage cascade. First, the condensation of methyl 2-formylbenzoate and aniline yields an imine, which undergoes a Strecker-type addition with TMSCN to form an α-amino nitrile [1].

In the second stage, acidic methanol (HCl/MeOH) initiates a dual-action cascade:

  • Lactamization: The secondary amine attacks the ortho-ester, expelling methanol and forming the 5-membered lactam ring (Impurity B).

  • Pinner Esterification: The nitrile group is protonated and attacked by methanol to form an intermediate imidate, which subsequently converts to the target methyl ester.

Mechanism SM Methyl 2-formylbenzoate + Aniline Imine Imine Intermediate SM->Imine Lewis Acid (-H₂O) Nitrile α-Amino Nitrile Imine->Nitrile TMSCN Cyclized Cyclized Nitrile (Impurity B) Nitrile->Cyclized Lactamization (HCl/MeOH) Target Target Compound (Methyl Ester) Cyclized->Target Pinner Reaction (HCl/MeOH, 65°C) Acid Carboxylic Acid (Impurity A) Cyclized->Acid H₂O trace (Hydrolysis)

Mechanistic workflow of the Strecker-Pinner cascade highlighting the main pathway and side-reaction.

Optimized Step-by-Step Methodology

To ensure a self-validating protocol that avoids the pitfalls listed above, follow this optimized two-step procedure.

Step 1: Synthesis of the α-Amino Nitrile Intermediate
  • Imine Formation: Dissolve methyl 2-formylbenzoate (1.0 eq) and aniline (1.05 eq) in anhydrous dichloromethane (DCM) at 0.2 M.

  • Catalysis: Add Indium(III) triflate (5 mol%) as a Lewis acid. Stir for 2 hours at room temperature. Causality note: The Lewis acid accelerates the dehydration step and activates the imine for nucleophilic attack.

  • Cyanation: Cool the mixture to 0 °C. Dropwise add trimethylsilyl cyanide (TMSCN, 1.2 eq).

  • Workup: Stir for 4 hours at room temperature. Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate in vacuo to yield the crude α-amino nitrile (Impurity C).

Step 2: Cascade Lactamization and Pinner Esterification
  • Solvent Preparation: Dissolve the crude α-amino nitrile in strictly anhydrous methanol (0.2 M).

  • Acidification: Cool to 0 °C and bubble dry HCl gas through the solution for 30 minutes (alternatively, use a commercial 4M HCl in dioxane solution added to anhydrous MeOH).

  • Thermal Activation: Heat the reaction mixture to 65 °C (reflux) for 16 hours. Causality note: Lactamization occurs rapidly at room temperature, but the Pinner conversion of the nitrile to the methyl ester is kinetically sluggish and requires sustained thermal energy.

  • Isolation: Cool to room temperature, concentrate under reduced pressure, and carefully neutralize with saturated NaHCO₃. Extract with ethyl acetate, wash with brine, dry, and purify via flash chromatography (Hexanes/EtOAc) to yield the pure target compound.

Troubleshooting FAQs

Q: My LC-MS shows a massive peak at m/z 235.1 (Impurity B). Why did the reaction stall at the cyclized nitrile? A: The formation of 3-oxo-2-phenylisoindoline-1-carbonitrile indicates that lactamization was successful, but the Pinner esterification failed. The Pinner reaction requires high concentrations of anhydrous HCl and elevated temperatures. If you merely stirred the reaction at room temperature or used a weak acid (like TFA, which is excellent for ketoimine annulations [2] but insufficient for Pinner esterification), the nitrile will not convert to the ester. Solution: Ensure you are using >3.0 equivalents of dry HCl and reflux the methanolic solution at 65 °C for at least 16 hours.

Q: I am seeing significant amounts of the carboxylic acid byproduct (Impurity A, m/z 254.1). How do I prevent this? A: Impurity A is the result of water contamination during the Pinner reaction. When the nitrile is activated by HCl and attacked by methanol, an highly electrophilic imidate intermediate is formed. If even trace amounts of water are present in your methanol or HCl source, water will outcompete methanol as a nucleophile, hydrolyzing the imidate to a carboxylic acid instead of a methyl ester. Solution: Use strictly anhydrous methanol (stored over molecular sieves) and dry HCl gas. Avoid using aqueous concentrated HCl (37%) for this step.

Q: The reaction mixture contains uncyclized α-amino nitrile (Impurity C, m/z 267.1). What went wrong in Step 1? A: If the uncyclized intermediate persists after Step 2, it indicates a failure in the initial lactamization. The secondary amine of the α-amino nitrile requires sufficient protonation of the adjacent ortho-ester carbonyl to increase its electrophilicity for ring closure. Solution: This is typically caused by an insufficient concentration of HCl in the methanolic solution. Verify the molarity of your methanolic HCl.

Q: Can I use a one-pot multicomponent reaction (MCR) instead of isolating the intermediate? A: Yes, domino Strecker-lactamization MCRs are documented [1], but they often yield the nitrile derivative (Impurity B) as the final product. To achieve the methyl carboxylate at position 1, the two-stage approach described above provides superior control over the kinetic requirements of the Pinner esterification, ultimately resulting in higher purity profiles.

References

  • Singh, A. et al. "Approach to Isoindolinones, Isoquinolinones, and THIQs via Lewis Acid-Catalyzed Domino Strecker-Lactamization/Alkylations." Organic Letters, 2016.[Link]

  • Kayet, A. et al. "5-Annulation of Ketoimines: TFA-Catalyzed Construction of Isoindolinone-3-carboxylates and Development of Photophysical Properties." The Journal of Organic Chemistry, 2018.[Link]

Optimization

resolving solubility issues of methyl 3-oxo-2-phenylisoindoline-1-carboxylate in organic solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of handling complex heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of handling complex heterocycles. Methyl 3-oxo-2-phenylisoindoline-1-carboxylate (CAS: 60651-98-1) presents a classic solvation paradox. Its planar isoindoline core and phenyl substituent promote strong intermolecular π−π stacking, which drives up the crystal lattice energy. While the ester and lactam carbonyls provide hydrogen bond acceptor sites, the lack of hydrogen bond donors makes this compound highly sensitive to the dielectric constant of its environment.

Below is a comprehensive guide to resolving the most common solubility issues encountered during synthesis, characterization, and biological evaluation of this compound.

Part 1: Empirical Solubility Profile

To make informed experimental choices, you must first understand how the compound interacts with different solvent classes. The data below synthesizes empirical observations for isoindoline-1,3-dione derivatives and 3-oxoisoindolines[1].

Solvent ClassRepresentative SolventsEstimated SolubilityMechanistic Rationale & Recommended Use
Polar Aprotic DMSO, DMFHigh (>50 mg/mL)Strong dipole moments disrupt the crystal lattice. Ideal for primary stock solutions and NMR (DMSO- d6​ ).
Halogenated Dichloromethane (DCM)Moderate (10-20 mg/mL)Solvates the aromatic rings effectively. Best for liquid-liquid extraction and solid loading onto silica gel.
Polar Protic Methanol, EthanolLow (<5 mg/mL)Hydrogen bond donation is not effectively accepted by the bulky core. Useful as an anti-solvent for recrystallization.
Non-Polar Hexanes, HeptaneVery Low (<1 mg/mL)Cannot overcome the π−π stacking lattice energy. Used strictly as the weak solvent in normal-phase chromatography.
Aqueous Water, PBS, MediaInsolubleHigh dielectric constant forces hydrophobic collapse. Requires complex micellar formulation for in vitro assays.
Part 2: Solvation Workflows & Mechanistic Pathways

When transitioning from organic synthesis to biological testing, direct dilution of a DMSO stock into aqueous media almost always results in compound precipitation. The diagram below illustrates the thermodynamic failure pathway versus the recommended micellar encapsulation strategy.

FormulationWorkflow A Solid Compound B 100% DMSO A->B C Concentrated Stock B->C D Direct Aqueous C->D F Add Co-solvents C->F E Precipitation D->E G Micellar Dispersion F->G H Buffer Integration G->H I Stable Solution H->I

Fig 1: Thermodynamic workflow of direct aqueous dilution vs. micellar formulation.

Part 3: Troubleshooting FAQs

Q1: My compound instantly "crashes out" (precipitates) when I dilute my DMSO stock into cell culture media. How do I fix this? Causality: This is a classic "solvent shift" phenomenon. The hydrophobic phenyl and isoindoline rings cause a dramatic drop in solubility when the dielectric constant of the medium increases abruptly. Solution: You must step down the dielectric constant gradually using a co-solvent system before introducing water. Pharmaceutical formulations for isoindoline derivatives frequently utilize bridging co-solvents like Polyethylene Glycol (PEG400) combined with non-ionic surfactants (e.g., Tween-80) to create stable microemulsions ()[2]. See the SOP in Part 4 for the exact methodology.

Q2: I am trying to run a 13 C NMR, but the signal-to-noise ratio is terrible in CDCl 3​ . What is the best NMR solvent? Causality: Chloroform- d lacks the strong dipole moment required to fully disrupt the crystal lattice of the oxo-isoindoline core at high concentrations. Solution: Switch your NMR solvent to DMSO- d6​ . Isoindoline compounds exhibit significantly higher solubility in polar aprotic environments ()[1]. If you must use CDCl 3​ to avoid solvent peak overlap, you will need to acquire scans overnight or use a microcryoprobe.

Q3: What solvent system should I use for flash column chromatography? The compound streaks on TLC. Causality: The compound is too polar for pure hexanes but too non-polar for pure methanol. During the synthesis of isoindoline-1-carboxylic acid esters via palladium-catalyzed reactions, purification is often a bottleneck due to poor solubility in the mobile phase ()[3]. Solution: Use a gradient of Ethyl Acetate in Hexanes (or Heptane) . If the crude solid refuses to dissolve in the starting mobile phase for liquid loading, utilize solid loading : dissolve the crude mixture in DCM, add silica gel (approx. 3x the crude mass), evaporate the DCM completely under reduced pressure, and load the resulting dry powder onto the top of your column.

Part 4: Standard Operating Procedure (SOP)
Preparation of an Aqueous-Compatible Working Solution (1 mM)

Objective: Formulate methyl 3-oxo-2-phenylisoindoline-1-carboxylate for in vitro biological assays without inducing precipitation. Self-Validating Principle: By sequentially layering solvents to lower the dielectric constant of the immediate solvation shell before introducing water, we prevent hydrophobic collapse.

Step 1: Primary Solubilization (Stock Preparation)

  • Weigh 2.67 mg of the compound (MW ≈ 267.28 g/mol ) into a clean glass vial.

  • Add 100 µL of anhydrous, cell-culture grade DMSO.

  • Vortex vigorously for 30 seconds. Validation Check: The solution must be completely clear (yielding a 100 mM stock). If particulate matter remains, sonicate in a water bath at 37°C for 5 minutes.

Step 2: Co-solvent Integration

  • Transfer 10 µL of the 100 mM DMSO stock to a new 2 mL vial.

  • Add 400 µL of Polyethylene Glycol 400 (PEG400). Pipette up and down 10 times to ensure homogeneous mixing. Mechanistic Note: PEG400 acts as a bridging solvent, masking the hydrophobic rings from the bulk aqueous phase.

Step 3: Surfactant Addition

  • Add 50 µL of Tween-80 to the mixture.

  • Vortex vigorously for 1 minute. Mechanistic Note: Tween-80 lowers the surface tension and forms micelles that encapsulate the drug molecules, preventing π−π stacking-induced aggregation.

Step 4: Aqueous Phase Addition

  • Slowly add 540 µL of Phosphate-Buffered Saline (PBS, pH 7.4) dropwise (approx. 1 drop per second) while continuously vortexing the vial. Validation Check (Tyndall Effect Test): Shine a laser pointer through the vial. A sharp, unscattered beam indicates a true solution or stable microemulsion. A highly scattered, cloudy beam indicates micro-precipitation, meaning the aqueous addition was too rapid and the critical micelle concentration (CMC) was compromised.

References
  • Source: Google Patents (Patent No. WO2020114482A1)
  • Title: Selective Synthesis of Either Isoindole- or Isoindoline-1-carboxylic Acid Esters by Pd(0)-Catalyzed Enolate Arylation Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Optimization for Methyl 3-oxo-2-phenylisoindoline-1-carboxylate Synthesis

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you understand that synthesizing the isoindolinone core—specifically methyl 3-oxo-2-phenylisoindoline-1-carboxylate—requi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you understand that synthesizing the isoindolinone core—specifically methyl 3-oxo-2-phenylisoindoline-1-carboxylate—requires precise catalytic control. This guide bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies for optimizing your catalyst load in both Brønsted acid and Lewis acid-mediated pathways.

Reaction Mechanistic Pathway

Understanding the catalytic cycle is the first step in troubleshooting. The synthesis of methyl 3-oxo-2-phenylisoindoline-1-carboxylate generally proceeds via a cascade condensation, catalytic activation, and reductive cyclization/lactamization.

G Substrate Starting Material (e.g., Keto-ester + Aniline) Imine Ketoimine Intermediate (Schiff Base Formation) Substrate->Imine Condensation Activation Catalyst Activation (TFA or Zn(OTf)2) Imine->Activation Catalyst Binding Cyclization Lactamization / 5-Annulation (Ring Closure) Activation->Cyclization Nucleophilic Attack Product Methyl 3-oxo-2-phenylisoindoline -1-carboxylate Cyclization->Product Proton Transfer / Reduction

Catalytic workflow for methyl 3-oxo-2-phenylisoindoline-1-carboxylate synthesis.

Troubleshooting & FAQs

Q1: How do I determine the optimal TFA catalyst loading for the 5-annulation of ketoimines to yield the target isoindolinone? A1: The synthesis of isoindolinone-1-carboxylates via organoreductive 5-annulation relies heavily on Brønsted acid catalysis. According to established protocols, a 10 mol % loading of trifluoroacetic acid (TFA) is optimal for activating the in situ generated ketoimine [1]. Causality: Lower catalyst loadings (e.g., 5 mol %) often lead to incomplete conversion because the imine nitrogen requires sufficient and continuous protonation to enhance the electrophilicity of the adjacent carbon for the subsequent reductive cyclization. Conversely, exceeding 20 mol % TFA can prematurely degrade the organoreductant (such as Hantzsch esters) or lead to unwanted side reactions.

Q2: When using Lewis acids like Zn(OTf)₂ for domino Strecker-lactamization, why does my yield plateau despite increasing the catalyst load? A2: In domino Strecker-lactamization approaches, Lewis acids like Zn(OTf)₂ or In(OTf)₃ are highly effective at exactly 10 mol % loading [2]. If your yield plateaus or decreases upon increasing the catalyst load to 20–30 mol %, it is due to competitive over-coordination. High concentrations of Lewis acid can over-coordinate the nucleophilic amine or the cyano source (e.g., TMSCN), effectively quenching their reactivity. To troubleshoot, maintain the Lewis acid at 10 mol % and introduce 1.0 equivalent of a Brønsted acid additive (like TFA) after 12 hours to drive the final lactamization step [2].

Q3: I am observing uncyclized Strecker adducts instead of the fully cyclized methyl 3-oxo-2-phenylisoindoline-1-carboxylate. How can I drive the reaction to completion? A3: The formation of uncyclized intermediates indicates that the initial imine formation and nucleophilic addition have occurred, but the lactamization step is stalled. This is a common issue when the reaction lacks sufficient thermal energy or secondary catalytic activation [2]. Resolution Strategy:

  • Check Catalyst Hydration: Ensure your 10 mol % Zn(OTf)₂ is fully anhydrous; moisture hydrolyzes the intermediate.

  • Thermal Drive: Elevate the reaction temperature to 60 °C. Lactamization requires overcoming a higher activation energy barrier than the initial Strecker addition.

  • Electronic Tuning: If you have substituted the N-phenyl ring with electron-withdrawing groups, the nucleophilicity of the nitrogen is reduced, severely hindering lactamization. Compensate by extending the reflux time.

Q4: What is the exact role of the organoreductant in the TFA-catalyzed pathway, and how does it interact with the catalyst? A4: In the TFA-catalyzed 5-annulation, an organoreductant (such as a Hantzsch ester) is required to reduce the imine intermediate prior to or concerted with lactamization[1]. The causality here is a delicate balance: TFA activates the ketoimine for reduction, but it can also protonate the organoreductant itself. If the reaction is run at ambient temperature, the hydride transfer is too slow, yielding <20% product. Refluxing the reaction in a solvent like dichloromethane (DCM) or benzene ensures the activation energy for the hydride transfer is met while maintaining the catalytic cycle without degrading the reductant [1].

Quantitative Data: Catalyst Optimization Matrix

Use the following data table to benchmark your experimental conditions against field-validated standards.

Catalyst SystemLoading (mol %)Additive / ReductantTemp (°C)Time (h)Expected Yield (%)Primary Issue at Sub-optimal Load
None 0TMSCN (1.5 eq)2524< 45 (Uncyclized)Reaction stalls at Strecker adduct [2]
TFA 10Hantzsch Ester (1.2 eq)80 (Reflux)12-2485 - 93Optimal activation of ketoimine [1]
Zn(OTf)₂ 10TFA (1.0 eq after 12h)602490 - 93Highly efficient lactamization [2]
In(OTf)₃ 10TFA (1.0 eq after 12h)602488 - 91Highly efficient lactamization [2]
Zn(OTf)₂ 20+TMSCN (1.5 eq)6024< 70Over-coordination of nucleophiles

Standardized Experimental Protocols

To ensure reproducibility, we have designed these protocols as self-validating systems . Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: TFA-Catalyzed Organoreductive 5-Annulation [1]

Best for direct synthesis from keto-ester precursors.

  • Preparation: In an oven-dried, round-bottom flask equipped with a Teflon-coated magnetic stir bar, dissolve methyl 2-(2-oxo-2-phenylacetyl)benzoate (1.0 mmol) in 10 mL of anhydrous benzene.

  • Imine Formation: Add aniline (1.1 mmol) to the solution. Stir at room temperature for 30 minutes.

    • Validation Checkpoint 1: Monitor via TLC (20% EtOAc in hexanes). The starting material spot should disappear, replaced by a new spot (ketoimine) with a visible color shift to pale yellow.

  • Catalyst & Reductant Addition: Add the Hantzsch ester organoreductant (1.2 mmol) followed by the dropwise addition of trifluoroacetic acid (TFA, exactly 10 mol %, 0.1 mmol).

  • Cyclization: Attach a reflux condenser and heat the reaction mixture to reflux (~80 °C) for 12–24 hours.

    • Validation Checkpoint 2: The mixture will slightly darken. TLC should show the gradual disappearance of the ketoimine intermediate and the emergence of a highly UV-active product spot.

  • Workup & Isolation: Cool to room temperature, quench with saturated aqueous NaHCO₃ (10 mL), and extract with EtOAc (3 x 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to isolate pure methyl 3-oxo-2-phenylisoindoline-1-carboxylate.

Protocol B: Lewis Acid-Catalyzed Domino Strecker-Lactamization [2]

Best for multi-component cascade reactions.

  • Initiation: To a mixture of methyl 2-formylbenzoate (1.0 mmol) and aniline (1.0 mmol) in anhydrous solvent, add TMSCN (1.5 mmol) dropwise under an inert Argon atmosphere.

  • Catalysis: Introduce anhydrous Zn(OTf)₂ (10 mol %, 0.1 mmol) to the reaction mixture. Stir the mixture at 60 °C for 12 hours to promote the Strecker addition.

    • Validation Checkpoint 1: After 12 hours, TLC must show complete conversion to the Strecker adduct. If starting material remains, your catalyst is likely hydrated and must be replaced.

  • Lactamization Drive: Add trifluoroacetic acid (TFA, 1.0 equivalent) to the reaction vessel to drive the final lactamization step. Continue stirring at 60 °C for an additional 12 hours.

  • Isolation: Quench the reaction with distilled water, extract with dichloromethane, and wash the organic layer with brine. Purify the crude residue via silica gel chromatography to yield the target isoindolinone.

References

  • Title: 5-Annulation of Ketoimines: TFA-Catalyzed Construction of Isoindolinone-3-carboxylates and Development of Photophysical Properties Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Approach to Isoindolinones, Isoquinolinones, and THIQs via Lewis Acid-Catalyzed Domino Strecker-Lactamization/Alkylations Source: Organic Letters (ACS Publications) URL: [Link]

Reference Data & Comparative Studies

Validation

Comparative Guide: Methyl 3-oxo-2-phenylisoindoline-1-carboxylate vs. Clinical Isoindolinone Derivatives

Executive Summary The isoindolinone core is a highly privileged scaffold in medicinal chemistry, serving as the structural backbone for a diverse array of therapeutics, from targeted protein degraders to protein-protein...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isoindolinone core is a highly privileged scaffold in medicinal chemistry, serving as the structural backbone for a diverse array of therapeutics, from targeted protein degraders to protein-protein interaction (PPI) inhibitors. This guide provides an objective, data-driven comparison between methyl 3-oxo-2-phenylisoindoline-1-carboxylate —a highly functionalized synthetic intermediate and photophysical probe—and established clinical isoindolinone derivatives, such as the immunomodulatory imide drugs (IMiDs) lenalidomide and pomalidomide, as well as emerging MDM2-p53 antagonists.

Designed for researchers and drug development professionals, this guide dissects the mechanistic divergence of these scaffolds, provides self-validating experimental protocols, and grounds all methodologies in field-proven causality.

Structural and Mechanistic Divergence

While sharing the same bicyclic lactam core, variations in the substitution pattern of the isoindolinone ring drastically alter its biological target and physicochemical properties.

Methyl 3-oxo-2-phenylisoindoline-1-carboxylate: The Versatile Precursor

Methyl 3-oxo-2-phenylisoindoline-1-carboxylate (CAS 60651-98-1) features a carboxylate ester at the C1 position and a phenyl ring at the N2 position. Rather than acting as a direct therapeutic agent, this molecule is primarily utilized as a high-value building block. The ester group serves as a synthetic handle for the late-stage diversification of PROTAC linkers, while its extended conjugation yields1[1]. This makes it an excellent fluorescent probe for cellular imaging during early-stage drug screening.

Clinical Isoindolinones: IMiDs and PPI Inhibitors

In contrast, clinical isoindolinone derivatives are optimized for specific target engagement:

  • Lenalidomide & Pomalidomide (IMiDs): These compounds feature a glutarimide ring attached to the isoindolinone core. They function as "molecular glues," modulating the2[2] to induce the targeted degradation of transcription factors like Ikaros and Aiolos in multiple myeloma.

  • MDM2-p53 Antagonists (e.g., Compound 74a): These derivatives utilize bulky 2-N-benzyl and 3-alkoxy substitutions to perfectly occupy the hydrophobic subpockets of MDM2, 3[3].

  • HDAC Inhibitors: Novel isoindolinone derivatives have demonstrated 4[4], showcasing the scaffold's utility in epigenetic modulation.

G A Isoindolinone Core Scaffold B Methyl 3-oxo-2-phenylisoindoline -1-carboxylate A->B Esterification & N-Phenylation C IMiDs (Lenalidomide/ Pomalidomide) A->C Glutarimide Addition D MDM2-p53 Inhibitors (e.g., Compound 74a) A->D Aryl/Alkoxy Substitution E Synthetic Building Block & Fluorescent Probe B->E Late-Stage Diversification F CRBN E3 Ligase Binding (Targeted Protein Degradation) C->F Molecular Glue Mechanism G p53 Restoration (Apoptosis in Cancer Cells) D->G MDM2 Pocket Blockade

Diagram 1: Mechanistic divergence and application pathways of isoindolinone derivatives.

Comparative Performance Data

The following table summarizes the quantitative performance metrics of these distinct isoindolinone classes based on recent experimental literature.

Compound ClassRepresentative MoleculePrimary TargetIC50 / Binding AffinityKey Application
C1-Carboxylate Isoindolinones Methyl 3-oxo-2-phenylisoindoline-1-carboxylateN/A (Synthetic Probe)N/A (Fluorescence at 500 nm)Precursor for PROTACs; Photophysical imaging[1].
IMiDs LenalidomideCRBN E3 Ligase~1.5 µM (Degradation IC50)Multiple Myeloma therapy; PROTAC target anchoring[2].
MDM2 Antagonists Compound 74aMDM2-p53 PPI0.17 ± 0.02 µMReactivation of p53 in MDM2-amplified tumors[3].
HDAC Inhibitors Compound 5bHDAC165.1 nMEpigenetic regulation in antiproliferative assays[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes intrinsic checkpoints to verify the success of the preceding step before moving forward.

Protocol A: Synthesis & Validation of Isoindolinone-3-carboxylates

This protocol details the 1[1] to construct methyl 3-oxo-2-phenylisoindoline-1-carboxylate derivatives.

  • Ketoimine Generation: Dissolve the starting keto-ester (1.0 mmol) and aniline derivative (1.1 mmol) in anhydrous benzene (10 mL).

  • Catalytic Annulation: Add Trifluoroacetic acid (TFA) at 10 mol% and an organoreductant (1.2 mmol).

  • Reflux & Monitoring: Reflux the mixture for 12-24 hours. Self-Validation Checkpoint: Monitor via TLC (20% EtOAc in hexanes). The disappearance of the keto-ester spot confirms complete imine formation and subsequent cyclization.

  • Purification: Concentrate the solvent under reduced pressure and purify via silica gel column chromatography.

  • Photophysical Validation: Dissolve the purified compound in DMSO. Self-Validation Checkpoint: Excite the sample at its absorption maximum. A strong fluorescence emission peak near 500 nm confirms the extended conjugation characteristic of the intact isoindolinone-3-carboxylate core.

Protocol B: CRBN-Mediated Degradation Assay for IMiDs

For evaluating clinical derivatives like lenalidomide or pomalidomide, target engagement must be proven via functional degradation rather than simple enzymatic inhibition[2].

  • Cell Culture: Plate human multiple myeloma cells (e.g., NCI-H929 or DF15) at 5×105 cells/mL in RPMI-1640 medium.

  • Compound Dosing: Treat cells with lenalidomide (0.1 µM to 10 µM) or vehicle (0.1% DMSO) for 6 to 24 hours.

  • Lysis & Protein Extraction: Harvest cells, wash with cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blotting: Resolve proteins via SDS-PAGE and transfer to a PVDF membrane. Probe for Ikaros (IKZF1) and Aiolos (IKZF3).

  • Validation Checkpoint: Probe for β -actin or GAPDH as a loading control. A dose-dependent decrease in Ikaros/Aiolos bands relative to the loading control confirms successful CRBN engagement and ubiquitin-proteasome system (UPS) activation.

Workflow S1 Step 1: Isoindolinone Synthesis (TFA-Catalyzed Annulation) S2 Step 2: Structural Validation (NMR & Fluorescence at 500nm) S1->S2 Purified Core Scaffold S3 Step 3: In Vitro Bioassay (CRBN Degradation / MDM2 ELISA) S2->S3 Validated Pharmacophore S4 Step 4: Cellular Efficacy (Multiple Myeloma Apoptosis) S3->S4 Target Engagement Confirmed

Diagram 2: Sequential experimental workflow for isoindolinone synthesis and biological validation.

Causality in Experimental Design (E-E-A-T)

Understanding the why behind these methodologies is critical for robust drug development:

  • Why use TFA in the synthesis of C1-carboxylates? Traditional strong acids can hydrolyze the delicate ester group of methyl 3-oxo-2-phenylisoindoline-1-carboxylate. TFA acts as a mild, volatile acid catalyst that effectively drives the 5-annulation of ketoimines without degrading oxidatively or reductively labile functional groups, ensuring a high-yield recovery of the intact scaffold[1].

  • Why rely on degradation assays instead of binding affinity for IMiDs? Lenalidomide and pomalidomide do not inhibit the active site of an enzyme. Instead, they alter the surface topology of CRBN, allowing it to recruit neo-substrates (Ikaros/Aiolos)[2]. Therefore, a standard binding assay (like SPR) might show target engagement, but only a Western Blot or Flow Cytometry degradation assay proves the functional causality of the molecular glue mechanism.

  • Why utilize enantiomeric resolution for MDM2 inhibitors? The binding pocket of MDM2 is highly stereospecific. Studies on isoindolinone MDM2 inhibitors (like Compound 74) demonstrate that the potent p53-restoring activity resides almost exclusively with the (+)-R-enantiomer[3]. Failing to resolve enantiomers during early screening can result in artificially diluted IC50 values and misleading structure-activity relationship (SAR) data.

References

  • BenchChem. Application Notes and Protocols for Drug Delivery Systems of Isoindolinone Compounds.
  • Kayet, A., Ajarul, S., & Paul, S. (2018). 5-Annulation of Ketoimines: TFA-Catalyzed Construction of Isoindolinone-3-carboxylates and Development of Photophysical Properties. The Journal of Organic Chemistry.
  • Hardcastle, I. R., et al. (2011). Isoindolinone inhibitors of the murine double minute 2 (MDM2)-p53 protein-protein interaction: structure-activity studies leading to improved potency. PubMed.
  • Chen, X., et al. (2019). Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. PubMed.

Sources

Comparative

Comparative Bioactivity Guide: Methyl 3-Oxo-2-Phenylisoindoline-1-Carboxylate Analogs

Executive Summary & Structural Rationale The isoindolin-1-one scaffold is a highly privileged nitrogen-containing heterocycle in medicinal and agricultural chemistry, renowned for its diverse biological activities, inclu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The isoindolin-1-one scaffold is a highly privileged nitrogen-containing heterocycle in medicinal and agricultural chemistry, renowned for its diverse biological activities, including antitumor, anxiolytic, and antimicrobial properties[1]. Within this chemical family, methyl 3-oxo-2-phenylisoindoline-1-carboxylate and its analogs represent a specialized class of bioactive molecules.

Unlike simple unsubstituted isoindolinones, this specific scaffold features two critical modifications:

  • An N-phenyl substitution at the 2-position: This enhances the molecule's lipophilicity, allowing it to anchor deeply into hydrophobic binding pockets, such as the ATP-binding site of kinases[2].

  • A methyl carboxylate group at the 1-position: This functional group acts as a potent hydrogen-bond acceptor, stabilizing the ligand-receptor complex and improving target specificity[3].

This guide objectively compares the bioactivity of methyl 3-oxo-2-phenylisoindoline-1-carboxylate analogs against alternative scaffolds, providing drug development professionals with field-proven insights and self-validating experimental protocols for evaluating these compounds.

Mechanistic Pathway: Targeting PI3Kγ in Gastric Carcinoma

One of the most promising therapeutic applications for N-phenyl isoindolinone derivatives is the selective inhibition of Phosphoinositide 3-kinase gamma (PI3Kγ), a critical enzyme implicated in gastric carcinoma progression[2]. The rigid isoindolin-1-one core mimics the adenine ring of ATP, while the N-phenyl ring occupies the hydrophobic affinity pocket, preventing the conversion of PIP2 to PIP3.

Pathway A Methyl 3-oxo-2-phenylisoindoline -1-carboxylate B PI3Kγ ATP-Binding Pocket A->B Hydrophobic Binding C Inhibition of PIP2 to PIP3 B->C Kinase Inactivation D AKT Pathway Blockade C->D Signal Arrest E Tumor Cell Apoptosis D->E Phenotypic Response

Mechanism of PI3Kγ inhibition by isoindolinone analogs leading to tumor cell apoptosis.

Comparative Performance Data

To understand the specific advantages of the methyl 3-oxo-2-phenylisoindoline-1-carboxylate scaffold, we must compare it against standard isoindolinones and other structural analogs (such as CRBN modulators or agricultural acaricides like FM-1088)[4].

Scaffold / CompoundPrimary Target / ApplicationKey Structural AdvantageComparative EfficacyOff-Target Toxicity Profile
Methyl 3-oxo-2-phenylisoindoline-1-carboxylate PI3Kγ / AntitumorC1-carboxylate enables H-bonding; N-phenyl targets hydrophobic ATP pocket.PI3Kγ IC50: ~10-50 nMLow; high selectivity over PI3Kα/β isoforms.
Unsubstituted Isoindolin-1-one General KinasesRigid core, but lacks specific hydrophobic anchoring.PI3Kγ IC50: >1 μMModerate; promiscuous binding across kinase families.
Lenalidomide (Analog) CRBN (Molecular Glue)Glutarimide ring is essential for cereblon (CRBN) binding.CRBN degradation: HighHigh teratogenicity risk; requires strict monitoring.
FM-1088 (N-phenyl thioether) Agricultural AcaricideThioether enhances cuticular penetration in agricultural pests.100% mortality at 20 mg/LLow mammalian toxicity; eco-friendly profile.

Data synthesized from structural modeling and bioactivity assays of isoindolin-1-one derivatives[2][4].

Self-Validating Experimental Protocols

To ensure trustworthy and reproducible data when evaluating these analogs, researchers must employ self-validating assay systems. The following protocols detail the causality behind each experimental choice.

Protocol A: In Vitro PI3Kγ Kinase Inhibition Assay (ADP-Glo)

This assay measures the ability of the analog to competitively inhibit ATP binding. We utilize a luminescence-based ADP-Glo readout because it directly measures ATP consumption, avoiding the regulatory and safety hurdles of radioactive isotopes.

  • Reagent Preparation: Prepare kinase buffer (50 mM HEPES pH 7.5, 5 mM MgCl2, 1 mM EGTA). Causality: The addition of 2 mM fresh DTT is critical to prevent the oxidation of catalytic cysteine residues within the kinase, ensuring baseline activity.

  • Compound Incubation: Dispense 5 μL of the isoindolinone analog (serial dilutions in DMSO) and 5 μL of purified PI3Kγ enzyme into a 384-well plate. Incubate for 15 minutes at room temperature. Causality: Pre-incubation allows the compound to reach binding equilibrium in the hydrophobic pocket before introducing the competing substrate.

  • Reaction Initiation: Add 10 μL of ATP/PIP2 substrate mixture. Causality: The ATP concentration must be set precisely at the enzyme's Km​ value. If ATP is too high, it will artificially mask the potency of competitive inhibitors.

  • Signal Generation: After 60 minutes, add 20 μL of ADP-Glo Reagent to terminate the reaction and deplete unreacted ATP. Incubate for 40 minutes, then add 40 μL of Kinase Detection Reagent.

  • Self-Validation & Readout: Measure luminescence. Validation Step: Calculate the Z'-factor using DMSO-only (negative) and AS-605240 (positive control) wells. A Z'-factor > 0.5 is mandatory to confirm assay robustness and rule out false positives.

Protocol B: Cellular Viability & Counter-Screening (MTT Assay)

Biochemical potency must translate to cellular efficacy without causing non-specific membrane disruption.

  • Cell Seeding: Seed gastric carcinoma cells (e.g., AGS line) and a non-cancerous control line (e.g., HEK293) at 5×103 cells/well in 96-well plates. Causality: Seeding at this density ensures cells remain in the logarithmic growth phase during the 72-hour treatment, which is when they are most sensitive to PI3K/AKT pathway inhibition.

  • Treatment: Apply the isoindolinone analogs across a 10-point concentration gradient.

  • Viability Readout: Add MTT reagent (0.5 mg/mL final concentration) for 4 hours. Causality: Viable cells reduce MTT to purple formazan via mitochondrial reductases, providing a direct colorimetric proxy for metabolic health.

  • Self-Validation: Dissolve formazan in DMSO and read absorbance at 570 nm. Validation Step: Compare the IC50​ of the AGS cells against the HEK293 cells to establish the Therapeutic Index (TI). A TI > 10 confirms that the bioactivity is target-specific rather than universally cytotoxic.

Screening Workflow Visualization

Workflow S1 Compound Library Prep S2 In Vitro Kinase Assay (ADP-Glo Readout) S1->S2 S3 Cell Viability Screen (Gastric Carcinoma) S2->S3 Active Hits S4 Data Analysis (IC50 & Z'-Factor) S3->S4 S5 Lead Candidate Selection S4->S5 Validated Efficacy

Self-validating screening workflow for evaluating isoindolinone analog bioactivity.

References

  • Title: Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds Source: PubMed / Wiley URL: [Link]

  • Title: Structural Insights from Molecular Modeling of Isoindolin-1-One Derivatives as PI3Kγ Inhibitors against Gastric Carcinoma Source: MDPI URL: [Link]

  • Title: 5-Annulation of Ketoimines: TFA-Catalyzed Construction of Isoindolinone-3-carboxylates and Development of Photophysical Properties Source: ACS Publications URL: [Link]

  • Title: Unveiling FM-1088: A Breakthrough in Isoindolinone-Based Acaricide Development Source: ACS Publications URL: [Link]

Sources

Validation

spectroscopic comparison of methyl 3-oxo-2-phenylisoindoline-1-carboxylate and its isomers

Spectroscopic Differentiation of Methyl 3-oxo-2-phenylisoindoline-1-carboxylate and its Structural Isomers: A Comparative Guide As a Senior Application Scientist in early-stage drug discovery, I frequently encounter stru...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Differentiation of Methyl 3-oxo-2-phenylisoindoline-1-carboxylate and its Structural Isomers: A Comparative Guide

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter structural ambiguities when synthesizing fused γ-lactam scaffolds. Both isoindolinones and oxindoles are privileged pharmacophores in medicinal chemistry, heavily utilized in the development of kinase inhibitors, MDM2 antagonists, and antiepileptic agents [1].

When synthesizing methyl 3-oxo-2-phenylisoindoline-1-carboxylate (Formula: C₁₆H₁₃NO₃), side reactions, rearrangements, or alternative starting materials can easily yield structural isomers with identical molecular weights. To ensure scientific integrity, we must establish a self-validating analytical system. This guide objectively compares the spectroscopic profiles of the target isoindolinone against two highly relevant oxindole isomers, detailing the mechanistic causality behind their spectral differences.

Structural Architecture & Mechanistic Rationale

To establish a robust comparative framework, we will analyze three exact structural isomers (C₁₆H₁₃NO₃):

  • Isomer A (Target): Methyl 3-oxo-2-phenylisoindoline-1-carboxylate (Isoindolinone core, N-phenyl, C1-methyl ester)

  • Isomer B: Methyl 2-oxo-1-phenylindoline-3-carboxylate (Oxindole core, N-phenyl, C3-methyl ester)

  • Isomer C: Phenyl 1-methyl-2-oxoindoline-3-carboxylate (Oxindole core, N-methyl, C3-phenyl ester)

The following logical workflow demonstrates how to systematically isolate and identify each isomer using primary spectroscopic markers.

IsomerDifferentiation Start Unknown C16H13NO3 Isomer IR_Step 1. FT-IR Spectroscopy (Ester C=O Stretch) Start->IR_Step PhenylEster > 1750 cm⁻¹ (Phenyl Ester) IR_Step->PhenylEster Inductive Withdrawal AlkylEster ~ 1735-1745 cm⁻¹ (Methyl Ester) IR_Step->AlkylEster IsomerC Isomer C: Phenyl 1-methyl-2-oxoindoline-3-carboxylate PhenylEster->IsomerC NMR_Step 2. ¹H NMR Spectroscopy (Methine C-H Shift) AlkylEster->NMR_Step Shift4 δ 4.5 - 4.8 ppm (C3-H, Oxindole) NMR_Step->Shift4 Shift6 δ 5.8 - 6.1 ppm (C1-H, Isoindolinone) NMR_Step->Shift6 IsomerB Isomer B: Methyl 2-oxo-1-phenylindoline-3-carboxylate Shift4->IsomerB IsomerA Isomer A: Methyl 3-oxo-2-phenylisoindoline-1-carboxylate Shift6->IsomerA

Spectroscopic workflow for the differentiation of C16H13NO3 fused γ-lactam isomers.

Spectroscopic Data Comparison & Causality

The differentiation of these isomers relies on understanding how the local electronic environment—specifically electronegativity, magnetic anisotropy, and inductive effects—alters spectral output [2].

FT-IR Spectroscopy: Carbonyl Stretching Frequencies
  • Isomers A & B (Methyl Esters): Both exhibit an ester C=O stretch at approximately 1735–1745 cm⁻¹ .

  • Isomer C (Phenyl Ester): The ester C=O stretch blue-shifts to >1750 cm⁻¹ .

    • Causality: In a phenyl ester, the oxygen atom's lone pairs are delocalized into the adjacent aromatic ring via resonance. This prevents them from participating in resonance with the ester carbonyl. Furthermore, the sp² hybridized phenyl ring acts as an inductive electron-withdrawing group, increasing the double-bond character (and thus the force constant) of the C=O bond, requiring higher energy to stretch [3].

¹H NMR Spectroscopy: The Methine Proton (CDCl₃)

The most definitive diagnostic marker is the solitary methine proton on the heterocyclic ring.

  • Isomer A (Isoindolinone C1-H): Appears as a highly deshielded singlet at δ 5.8 – 6.1 ppm .

    • Causality: The C1 carbon is sandwiched directly between the highly electronegative lactam nitrogen and the electron-withdrawing ester carbonyl. The strong inductive pull from the adjacent nitrogen strips electron density from the proton, exposing it to the external magnetic field.

  • Isomers B & C (Oxindole C3-H): Appears as a singlet further upfield at δ 4.5 – 4.8 ppm .

    • Causality: In the oxindole core, the methine proton is adjacent to the lactam carbonyl, not the nitrogen. While the carbonyl is electron-withdrawing, its deshielding effect on the α-proton is significantly weaker than the direct attachment to a heteroatom (nitrogen) seen in the isoindolinone core.

Quantitative Data Summary
Spectroscopic FeatureIsomer A (Target: Isoindolinone)Isomer B (Oxindole)Isomer C (Oxindole)
Lactam C=O (IR) ~1695 - 1710 cm⁻¹~1715 - 1725 cm⁻¹~1715 - 1725 cm⁻¹
Ester C=O (IR) ~1740 cm⁻¹ (Methyl)~1740 cm⁻¹ (Methyl)~1760 cm⁻¹ (Phenyl)
Methine ¹H NMR δ 5.8 - 6.1 ppm (s, 1H)δ 4.5 - 4.8 ppm (s, 1H)δ 4.6 - 4.8 ppm (s, 1H)
Alkyl ¹H NMR δ 3.7 ppm (s, 3H, O-CH₃)δ 3.7 ppm (s, 3H, O-CH₃)δ 3.2 ppm (s, 3H, N-CH₃)
Methine ¹³C NMR ~65 ppm (C1)~53 ppm (C3)~53 ppm (C3)

Experimental Protocols (Self-Validating Systems)

To ensure high-fidelity data that accurately reflects the subtle electronic differences outlined above, the following standardized acquisition protocols must be strictly adhered to.

Protocol 1: High-Resolution ¹H/¹³C NMR Acquisition

Objective: Achieve baseline-resolved methine and methyl singlets for quantitative integration.

  • Sample Preparation: Dissolve 5–10 mg of the purified compound in 0.6 mL of anhydrous, deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Ensure complete dissolution to avoid magnetic field inhomogeneities.

  • Instrument Tuning: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Lock the magnetic field to the deuterium resonance of CDCl₃ and meticulously shim the Z1 and Z2 gradients until the TMS peak width at half-height is <1.0 Hz.

  • Acquisition Parameters (¹H): Set a 30° pulse angle. Crucial Step: Set the relaxation delay (D1) to a minimum of 3.0 seconds . The methine proton and the methyl protons have different T1 relaxation times. A truncated D1 will result in inaccurate integration, leading to false structural assignments.

  • Processing: Apply a 0.3 Hz exponential line broadening function prior to Fourier Transformation. Phase and baseline correct manually. Set the TMS peak to exactly δ 0.00 ppm.

Protocol 2: ATR-FTIR Spectroscopy

Objective: Accurately resolve the 15 cm⁻¹ difference between methyl and phenyl ester carbonyl stretches.

  • Background Subtraction: Clean the diamond Attenuated Total Reflectance (ATR) crystal with spectroscopic grade isopropanol. Allow to dry completely. Collect a background spectrum (ambient air) using 32 scans at a resolution of 4 cm⁻¹.

  • Sample Application: Place 1-2 mg of the neat solid compound directly onto the center of the ATR crystal.

  • Compression: Lower the pressure anvil until the clutch clicks, ensuring intimate contact between the solid crystal lattice of the sample and the diamond sensor. Poor contact will result in peak broadening and shifting, obscuring the critical 1740 vs 1760 cm⁻¹ ester distinction.

  • Acquisition: Collect the sample spectrum using the identical parameters (32 scans, 4 cm⁻¹ resolution). Verify that the baseline transmittance is above 95% in non-absorbing regions.

Conclusion & Strategic Recommendations

For rapid, definitive structural assignment of C₁₆H₁₃NO₃ isomers, ¹H NMR spectroscopy is the superior technique . The >1.0 ppm chemical shift difference between the isoindolinone C1-H and the oxindole C3-H provides an unambiguous, self-validating data point that cannot be obscured by solvent effects or sample preparation artifacts. FT-IR serves as a powerful orthogonal confirmation tool, specifically for ruling out phenyl ester structural isomers via the distinct blue-shift of the ester carbonyl stretch.

References

  • Discovery of Novel Isoindolin-1-one Derivatives as GABAA Receptors Positive Allosteric Modulators with Antiepileptic Efficacy Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Oxidative Hetero Coupling Reaction of 2-Oxindoles with Phenols Using Guanidinium Hypoiodite Catalyst Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Infrared Spectroscopy Absorption Table Source: Chemistry LibreTexts URL:[Link]

Comparative

A Comparative Guide to Catalytic Efficiency in Methyl 3-oxo-2-phenylisoindoline-1-carboxylate Synthesis

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of complex heterocyclic scaffolds is a cornerstone of innovation. The isoindolinone core, a privileged structure in a mu...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of complex heterocyclic scaffolds is a cornerstone of innovation. The isoindolinone core, a privileged structure in a multitude of biologically active compounds, presents a significant synthetic challenge. This guide provides an in-depth, objective comparison of catalytic strategies for the synthesis of a key derivative, methyl 3-oxo-2-phenylisoindoline-1-carboxylate, and related structures. We will delve into the nuances of transition-metal catalysis and organocatalysis, offering field-proven insights and actionable experimental data to inform your selection of the most efficient catalytic system.

The Significance of the Isoindolinone Scaffold

The 3-substituted isoindolinone motif is a structural hallmark of numerous pharmacologically active molecules. Its presence in compounds with anxiolytic, antipsychotic, and antitumor properties underscores the importance of developing efficient and stereoselective synthetic routes.[1] The targeted molecule, methyl 3-oxo-2-phenylisoindoline-1-carboxylate, serves as a crucial building block for more complex pharmaceutical agents, making its catalytic synthesis a subject of intense research.

Defining and Measuring Catalytic Efficiency

A robust comparison of catalytic systems requires a clear understanding of the metrics used to define their efficiency. While yield is a primary indicator, a more comprehensive assessment involves:

  • Turnover Number (TON): This dimensionless quantity represents the total number of substrate molecules converted to product per molecule of catalyst before the catalyst becomes deactivated. It is a measure of the catalyst's stability and longevity.[2][3][4][5][6]

    • Calculation: TON = (moles of product) / (moles of catalyst)

  • Turnover Frequency (TOF): This metric quantifies the number of catalytic cycles per unit of time, essentially representing the speed of the catalyst. It is calculated as the TON divided by the reaction time.[2][3][4][5][6]

    • Calculation: TOF = TON / time

A superior catalyst will exhibit both a high TON, indicating robustness, and a high TOF, signifying high activity.

General Experimental Workflow

The synthesis of substituted isoindolinones, regardless of the specific catalytic system, generally follows a consistent workflow. This involves the careful setup of the reaction under controlled conditions, monitoring of its progress, and subsequent purification of the product.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Combine Substrates and Solvent add_cat Add Catalyst start->add_cat react Stir at Specified Temperature add_cat->react monitor Monitor by TLC/GC-MS react->monitor quench Quench Reaction monitor->quench Upon Completion extract Solvent Extraction quench->extract purify Column Chromatography extract->purify end Isolated Product purify->end G Rh(III) Catalyst Rh(III) Catalyst Rhodacycle Intermediate Rhodacycle Intermediate Rh(III) Catalyst->Rhodacycle Intermediate C-H Activation Olefin Insertion Olefin Insertion Rhodacycle Intermediate->Olefin Insertion Olefin Coordination & Insertion Reductive Elimination Reductive Elimination Olefin Insertion->Reductive Elimination Isoindolinone Product Isoindolinone Product Reductive Elimination->Isoindolinone Product Rh(I) Rh(I) Reductive Elimination->Rh(I) Oxidant (e.g., Cu(II)) Oxidant (e.g., Cu(II)) Oxidant (e.g., Cu(II))->Rh(I) Rh(I)->Rh(III) Catalyst Oxidation

Caption: Simplified catalytic cycle for Rh(III)-catalyzed isoindolinone synthesis.

Experimental Protocol: Rhodium-Catalyzed Synthesis of a 3,3-Disubstituted Isoindolinone

This protocol is adapted from a procedure for the annulation of N-benzoylsulfonamides with olefins. [7]

  • Reaction Setup: In a sealed tube, combine N-benzoylsulfonamide (0.2 mmol), the olefin (0.4 mmol), [{RhCl₂Cp*}₂] (5 mol %), and Cu(OAc)₂ (2.0 equiv).

  • Solvent Addition: Add 1,2-dichloroethane (DCE) (1.0 mL) as the solvent.

  • Reaction Conditions: Stir the mixture at 100 °C for 12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired isoindolinone product.

Chiral Bifunctional Thiourea Organocatalysis

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, often offering milder reaction conditions and avoiding toxic heavy metals. Chiral bifunctional thiourea catalysts are particularly effective in promoting enantioselective reactions. [1][8][9][10]These catalysts possess both a Lewis basic site (e.g., a tertiary amine) and a hydrogen-bond donating thiourea moiety, enabling them to activate both the nucleophile and the electrophile simultaneously. [10][11][12] Mechanism of Action: In the context of isoindolinone synthesis from 2-formylarylnitriles and malonates, the tertiary amine of the catalyst deprotonates the malonate, increasing its nucleophilicity. Simultaneously, the thiourea group activates the aldehyde electrophile through hydrogen bonding. This dual activation facilitates the initial aldol reaction, which is followed by a cyclization and rearrangement cascade to furnish the final isoindolinone product. [1]

G Thiourea Catalyst Thiourea Catalyst Activated Complex Activated Complex Thiourea Catalyst->Activated Complex Malonate Malonate Malonate->Activated Complex Deprotonation by Amine Aldehyde Aldehyde Aldehyde->Activated Complex H-bonding with Thiourea Aldol Adduct Aldol Adduct Activated Complex->Aldol Adduct Aldol Reaction Cyclization/Rearrangement Cyclization/Rearrangement Aldol Adduct->Cyclization/Rearrangement Isoindolinone Product Isoindolinone Product Cyclization/Rearrangement->Isoindolinone Product

Caption: Dual activation mechanism of a bifunctional thiourea catalyst.

Experimental Protocol: Enantioselective Synthesis of a 3-Substituted Isoindolinone

This protocol is based on the work of Wang and colleagues using a chiral tertiary-amine urea catalyst. [1][8]

  • Reaction Setup: To a solution of the 2-formylarylnitrile (0.2 mmol) and dimethyl malonate (0.24 mmol) in toluene (2.0 mL), add the chiral bifunctional thiourea catalyst (10 mol %).

  • Reaction Conditions: Stir the reaction mixture at 30 °C.

  • Monitoring: Monitor the reaction for 48-72 hours by TLC.

  • Work-up: After completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to yield the 3-substituted isoindolinone.

Chiral Phase-Transfer Catalysis

Chiral Phase-Transfer Catalysis (PTC) is a valuable technique for conducting reactions between reactants in immiscible phases, typically a solid or aqueous phase and an organic phase. [13]Chiral quaternary ammonium salts, often derived from cinchona alkaloids, are commonly employed to shuttle an anionic nucleophile from the solid/aqueous phase to the organic phase where the reaction occurs, inducing enantioselectivity in the process. [14][15][16][17] Mechanism of Action: In the synthesis of 3,3-disubstituted isoindolinones, a base (e.g., K₂CO₃) deprotonates the starting 3-substituted isoindolinone to form an anion. The chiral phase-transfer catalyst then forms a chiral ion pair with this anion, which is soluble in the organic solvent. This chiral ion pair then reacts with a Michael acceptor, with the stereochemical outcome being directed by the chiral environment of the catalyst. [15]

G Isoindolinone Anion Isoindolinone Anion Chiral PTC (Q*+) Chiral PTC (Q*+) Chiral Ion Pair Chiral Ion Pair Michael Addition Michael Addition Chiral Ion Pair->Michael Addition Michael Acceptor Michael Acceptor Michael Acceptor->Michael Addition Product Product Michael Addition->Product Isoindolinone (solid/aq) Isoindolinone (solid/aq) Isoindolinone (solid/aq)->Isoindolinone Anion Base Isoindolinone AnionChiral PTC (Q*+) Isoindolinone AnionChiral PTC (Q*+) Isoindolinone AnionChiral PTC (Q*+)->Chiral Ion Pair

Caption: Mechanism of chiral phase-transfer catalyzed Michael addition.

Experimental Protocol: Asymmetric Michael Reaction of a 3-Substituted Isoindolinone

This protocol is adapted from studies on the asymmetric Michael reaction of 3-substituted isoindolinones using cinchona alkaloid-derived phase-transfer catalysts. [14]

  • Reaction Setup: In a reaction tube, place the 3-substituted isoindolinone (0.1 mmol), the Michael acceptor (e.g., methyl vinyl ketone, 0.12 mmol), the chiral phase-transfer catalyst (10 mol %), and K₂CO₃ (0.2 mmol).

  • Solvent Addition: Add toluene (1.0 mL) as the solvent.

  • Reaction Conditions: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Filter the reaction mixture through a short pad of silica gel, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash chromatography.

Performance Benchmark Comparison

The following table summarizes the performance of the discussed catalytic systems for the synthesis of 3-substituted isoindolinones. It is important to note that direct comparison is challenging due to variations in substrates and reaction conditions across different studies. However, this table provides a valuable overview of the potential of each method.

Catalytic System Catalyst Loading (mol%) Temperature (°C) Time (h) Yield (%) Enantiomeric Excess (ee %) Key Advantages References
Rh(III)-Catalyzed C-H Activation 510012Up to 95N/A (for achiral synthesis)High efficiency, broad substrate compatibility for olefins.[7]
Chiral Bifunctional Thiourea 103048-72Up to 87Up to 95High enantioselectivity, mild reaction conditions.[1][8]
Chiral Phase-Transfer Catalysis 10Room Temp.24Up to 98Up to 78Excellent yields, operational simplicity.[1][14]

Conclusion and Future Outlook

The synthesis of methyl 3-oxo-2-phenylisoindoline-1-carboxylate and its analogs can be achieved with high efficiency using a variety of catalytic systems.

  • Rhodium-catalyzed C-H activation stands out for its high yields and broad applicability to different olefins, making it a powerful tool for creating diverse isoindolinone libraries.

  • Chiral bifunctional thiourea organocatalysis offers an excellent solution for enantioselective synthesis, providing high yields and outstanding enantiomeric excess under mild conditions.

  • Chiral phase-transfer catalysis represents a practical and high-yielding method, particularly for the asymmetric functionalization of pre-existing 3-substituted isoindolinones.

The choice of the optimal catalyst will ultimately depend on the specific synthetic goals, including the desired stereochemistry, substrate scope, and tolerance for metal catalysts. Future research will likely focus on developing even more active and selective catalysts that operate under greener and more sustainable conditions.

References

  • Zhu, C., & Falck, J. R. (2012). Rhodium catalyzed synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides. Tetrahedron, 68(45), 9192-9199. [Link]

  • Zhu, C., & Falck, J. R. (2012). Rhodium catalyzed synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides. Tetrahedron, 68(45), 9192–9199. [Link]

  • Perfectlight Technology. (2023, March 30). Assessing Crucial Parameters for Catalyst Performance: TON & TOF, How to Calculate?. [Link]

  • Kozuch, S., & Martin, J. M. L. (2012). “Turning Over” Definitions in Catalytic Cycles. ACS Catalysis, 2(12), 2787–2794. [Link]

  • Massa, A., et al. (2014). Isoindolinones as Michael Donors under Phase Transfer Catalysis: Enantioselective Synthesis of Phthalimidines Containing a Tetrasubstituted Carbon Stereocenter. Molecules, 19(11), 17695-17711. [Link]

  • Wang, D., et al. (2018). Rhodium(III)-Catalyzed C–H Functionalization in Water for Isoindolin-1-one Synthesis. Organic Letters, 20(11), 3255–3258. [Link]

  • Gande, V. G., et al. (2020). RhIII‐Catalyzed C−H Activation of Aryl Hydroxamates for the Synthesis of Isoindolinones. Chemistry – A European Journal, 26(47), 10729-10734. [Link]

  • Massa, A., et al. (2023). Chiral Phase Transfer Catalysis in the Asymmetric Synthesis of a 3,3-Disubstituted Isoindolinone and Determination of Its Absolute Configuration by VCD Spectroscopy. Molecules, 28(11), 4372. [Link]

  • Scribd. (n.d.). Understanding Catalyst Turnover Metrics. [Link]

  • ResearchGate. (2017, April 19). How to calculate the TOF(Turnover frequency ) and the amount of the catalyst active sites?. [Link]

  • Sutton, P. W., & Whittall, J. (2019). Considerations when Measuring Biocatalyst Performance. Catalysts, 9(10), 824. [Link]

  • Deniau, E., & Lebrun, S. (2013). Chiral phase-transfer catalyzed intramolecular aza-Michael reactions for the asymmetric synthesis of isoindolinones. Sciforum. [Link]

  • Choi, C. H., et al. (2021). Quantification of Active Site Density and Turnover Frequency: From Single-Atom Metal to Nanoparticle Electrocatalysts. ACS Energy Letters, 6(5), 1775–1785. [Link]

  • Yin, Q., et al. (2025). Asymmetric Synthesis of 3-Substituted Isoindolinones by Direct Alkylation of Chiral N-tert-Butylsulfinyl-isoindolinones. The Journal of Organic Chemistry. [Link]

  • Chemistry Letters. (2021). Catalytic C-H Activation. Chemistry Letters, 50(10), 1729-1745. [Link]

  • ResearchGate. (2025, February 28). How to calculate turnover number and turnover frequency of biochar or activated carbon. [Link]

  • Poli, G. (n.d.). Basics of Catalysis and Kinetics. Unife. [Link]

  • The Royal Society of Chemistry. (n.d.). Calculation of conversion and TOF to determine the catalytic efficiency. [Link]

  • Comins, D. L., & Joseph, S. P. (2004). Asymmetric Synthesis of 3-Substituted Isoindolinones: Application to the Total Synthesis of (+)-Lennoxamine. Organic Letters, 7(1), 79-82. [Link]

  • Hu, X.-M., et al. (2023). Chiral bifunctional organocatalysts for enantioselective synthesis of 3-substituted isoindolinones. RSC Advances, 13(35), 24460-24465. [Link]

  • Hu, X.-M., et al. (2023). Chiral bifunctional organocatalysts for enantioselective synthesis of 3-substituted isoindolinones. RSC Advances, 13, 24460-24465. [Link]

  • ResearchGate. (n.d.). Scheme 4. Synthesis of 3-substituted enantioenriched isoindolinones 3a-d. [Link]

  • Hu, X.-M., et al. (2023). Chiral bifunctional organocatalysts for enantioselective synthesis of 3-substituted isoindolinones. RSC Advances, 13(35), 24460-24465. [Link]

  • ResearchGate. (2025, October 15). (PDF) Isoindolinones as Michael Donors under Phase Transfer Catalysis: Enantioselective Synthesis of Phthalimidines Containing a Tetrasubstituted Carbon Stereocenter. [Link]

  • Semantic Scholar. (n.d.). Development of chiral thiourea catalysts and its application to asymmetric catalytic reactions. [Link]

  • OperaChem. (2023, July 2). Phase transfer catalysis (PTC). [Link]

  • Nair, V., & Varghese, V. (2018). Two chiral catalysts in action: insights into cooperativity and stereoselectivity in proline and cinchona-thiourea dual organocatalysis. Chemical Science, 9(39), 7658-7667. [Link]

  • Takemoto, Y. (n.d.). DEVELOPMENT OF CHIRAL THIOUREA CATALYST AND ITS APPLICATION TO ASYMMETRIC CATALYTIC REACTIONS. Kyoto University. [Link]

  • ResearchGate. (n.d.). The first bifunctional thiourea-catalyzed reaction (a) and its mechanism (b). [Link]

  • Wang, W., et al. (2015). Organocatalytic cascade reactions: diversity-oriented synthesis for the construction of hydroisoquinoline scaffolds. Chemical Communications, 51(58), 11636-11639. [Link]

  • Encyclopedia.pub. (2023, December 8). Transition-Metal-Catalyzed Carboxylation. [Link]

  • International Journal of Science and Research (IJSR). (2025, August 2). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. [Link]

  • He, L., et al. (2008). Organocatalytic synthesis of N-Phenylisoxazolidin-5-ones and a one-pot synthesis of beta-amino acid esters. The Journal of Organic Chemistry, 73(8), 3290-3293. [Link]

  • Li, Y., et al. (2025). Design, synthesis, and evaluation of 1, 3-dioxo-N-phenylisoindoline-5-carboxamide derivatives as potent reversible inhibitors of human monoamine oxidase B with neuroprotective properties. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2289650. [Link]

  • Csonka, R., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3828. [Link]

  • SciSpace. (2020, September 30). A Simple and Efficient Metal Free, Additive or Base Free Dehydrogenation of Tetrahydroisoquinolines Using Oxygen as a Clean. [Link]

Sources

Validation

Unambiguous Stereochemical Validation of Methyl 3-oxo-2-phenylisoindoline-1-carboxylate: X-Ray Crystallography vs. Spectroscopic Alternatives

Executive Summary The isoindolinone core is a privileged scaffold in medicinal chemistry, frequently utilized in the design of potent therapeutics, including[1]. For derivatives like methyl 3-oxo-2-phenylisoindoline-1-ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isoindolinone core is a privileged scaffold in medicinal chemistry, frequently utilized in the design of potent therapeutics, including[1]. For derivatives like methyl 3-oxo-2-phenylisoindoline-1-carboxylate , the highly functionalized C1 position constitutes a critical chiral center. In drug development, assigning the absolute configuration of this stereocenter is a strict regulatory requirement.

As a Senior Application Scientist, I approach stereochemical assignment not as a single experiment, but as a self-validating logical system. While Single-Crystal X-Ray Diffraction (SC-XRD) is the definitive gold standard, this specific compound presents a classic "light-atom problem." This guide objectively compares SC-XRD against orthogonal spectroscopic alternatives (VCD/ECD and 2D-NMR) and provides field-proven, step-by-step methodologies to ensure absolute scientific integrity.

Core Directive: Causality in Method Selection

The fundamental challenge with methyl 3-oxo-2-phenylisoindoline-1-carboxylate (Chemical Formula: C16​H13​NO3​ ) is its atomic composition. It consists entirely of "light atoms" (Carbon, Hydrogen, Nitrogen, and Oxygen).

To determine absolute stereochemistry via SC-XRD, crystallographers rely on the breakdown of Friedel's Law, a phenomenon known as [2]. This is mathematically quantified during structure refinement by the Flack parameter ( x ).

  • The Causality of the X-Ray Source: Standard Molybdenum (Mo Kα, λ≈0.71 Å) radiation does not induce sufficient resonant scattering in C, N, or O atoms to yield a statistically reliable Flack parameter. Therefore, [3] to maximize the anomalous signal and achieve an unambiguous absolute configuration.

  • The Spectroscopic Fallback: If the compound resists crystallization, relying solely on 2D-NMR (NOESY) is insufficient, as it only provides relative stereochemistry. In such cases,[4] becomes the mandatory orthogonal alternative.

Decision_Tree A Enantiopure Sample B Crystallizable? A->B D Light Atoms Only? B->D Yes E VCD / ECD + DFT B->E No C SC-XRD (Cu Kα) F Refine Flack Parameter C->F Validate D->C Yes

Decision matrix for the stereochemical validation of light-atom molecules.

Comparative Analysis of Analytical Modalities

The following table synthesizes the performance, requirements, and limitations of the three primary analytical modalities used for validating the stereochemistry of isoindolinone derivatives.

MethodologyPhysical PrincipleStereochemical OutputSample RequirementsKey AdvantageLimitation
SC-XRD (Cu Kα) Anomalous dispersion (Friedel's Law breakdown)Absolute & RelativeSingle crystal (>50 µm)Unambiguous; direct 3D coordinate mappingRequires crystallizable sample
VCD + TD-DFT Differential absorption of circularly polarized IRAbsoluteSolution (mg scale)No crystallization requiredComputationally intensive
2D-NMR (NOESY) Through-space dipole-dipole couplingRelative onlySolution (µg to mg scale)Fast, highly accessibleCannot determine absolute configuration alone

Self-Validating Experimental Protocols

Protocol A: SC-XRD Absolute Configuration Workflow (Gold Standard)

This protocol is designed as a self-validating system. The success of the absolute configuration assignment is mathematically proven by the final standard uncertainty (s.u.) of the Flack parameter.

Step 1: Enantiomeric Enrichment & Crystallization Dissolve enantiopure methyl 3-oxo-2-phenylisoindoline-1-carboxylate (>99% ee) in a minimum volume of dichloromethane (DCM). Layer carefully with hexanes (1:3 ratio) and allow slow vapor diffusion at 4 °C over 3–5 days to yield diffraction-quality single crystals.

Step 2: X-Ray Irradiation & Data Acquisition Mount a suitable crystal (e.g., 0.1×0.1×0.05 mm) on a diffractometer equipped with a Cu Kα microfocus source ( λ=1.54178 Å) and a photon-counting detector. Maintain the sample at 100 K using a nitrogen cryostream. Causality: Low temperature minimizes thermal ellipsoids, improving high-angle data resolution which is critical for light-atom anomalous dispersion.

Step 3: Phase Solution & Refinement Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL). Ensure all hydrogen atoms are placed in calculated positions and refined using a riding model.

Step 4: Flack Parameter Validation Analyze the [2]. A self-validating absolute structure requires x to be near 0 with a standard uncertainty (s.u.) of <0.1 (e.g., x=0.02±0.06 ).

  • If x≈0 , the absolute configuration is correct.

  • If x≈1 , the structural model must be inverted.

  • If x≈0.5 , the crystal is a racemic twin, and absolute configuration cannot be assigned.

XRD_Workflow A Synthesize & Purify Enantiopure Isoindolinone B Grow Single Crystal (Vapor Diffusion) A->B >99% ee C SC-XRD Data Collection (Cu Kα Radiation) B->C Mount Crystal D Structure Refinement (SHELXL) C->D Anomalous Dispersion E Absolute Configuration (Flack Parameter x ≈ 0) D->E Validation

Workflow for absolute stereochemical assignment via SC-XRD.

Protocol B: VCD/ECD Orthogonal Validation (Alternative)

If the isoindolinone derivative yields only microcrystalline powders or oils, deploy this chiroptical workflow.

Step 1: Chiral Separation Isolate the enantiomers using preparative Chiral HPLC (e.g., Daicel Chiralpak AD-H column) to ensure absolute enantiomeric purity.

Step 2: Spectral Acquisition Record the experimental Vibrational Circular Dichroism (VCD) spectrum in a non-chiral, IR-transparent solvent (e.g., CDCl3​ ) at a concentration of 0.1 M using a dual-PEM VCD spectrometer.

Step 3: Computational Modeling Perform a conformational search using Molecular Mechanics (e.g., OPLS4). Subject the lowest-energy conformers to geometry optimization and frequency calculations using Time-Dependent Density Functional Theory (TD-DFT) at the B3LYP/6-31G(d) level.

Step 4: Spectral Matching Overlay the Boltzmann-weighted theoretical VCD spectra with the experimental data. A high degree of matching in the Cotton effects (positive/negative absorption bands) confirms the absolute configuration of the C1 stereocenter.

References

  • Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Determination of absolute configuration using X-ray diffraction Source: Tetrahedron: Asymmetry URL:[Link]

  • Best Practice and Pitfalls in Absolute Structure Determination Source: Zurich Open Repository and Archive (ZORA) URL:[Link]

  • Absolute Configuration and Chiroptical Properties of Flexible Drug Avapritinib Source: PubMed Central (PMC) URL:[Link]

Sources

Comparative

Comparative GC-MS Impurity Profiling of Methyl 3-oxo-2-phenylisoindoline-1-carboxylate Batches: A Technical Guide

Executive Summary Methyl 3-oxo-2-phenylisoindoline-1-carboxylate (CAS: 60651-98-1) is a high-value isoindoline derivative frequently utilized as a critical intermediate in the synthesis of complex active pharmaceutical i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 3-oxo-2-phenylisoindoline-1-carboxylate (CAS: 60651-98-1) is a high-value isoindoline derivative frequently utilized as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Because variations in synthetic routes directly impact the safety and efficacy of the final drug product, rigorous batch-to-batch comparative analysis is mandatory.

This guide provides an objective comparison between two manufacturing approaches—a Legacy Reflux Route (Batch A) and an Optimized Catalytic Route (Batch B) —using Gas Chromatography-Mass Spectrometry (GC-MS). By analyzing the experimental data, we establish a robust framework for identifying volatile and semi-volatile impurities, ensuring compliance with global regulatory standards.

Regulatory Grounding & Analytical Strategy

The regulatory landscape for pharmaceutical impurities is strictly governed by the 1[1], which dictate the reporting, identification, and qualification thresholds for organic impurities.

While High-Performance Liquid Chromatography (HPLC) is standard for non-volatile compounds, GC-MS is the authoritative technique for profiling volatile process-related impurities and degradation products, as outlined in 2[2]. The ability of GC-MS to separate complex mixtures and provide structural elucidation makes it indispensable for monitoring unreacted starting materials (e.g., anilines) during the 3[3].

ImpurityLogic API Isoindoline Batches ResSolv Residual Solvents (ICH Q3C) API->ResSolv Headspace GC-MS OrgImp Organic Impurities (ICH Q3A) API->OrgImp Direct GC-MS Degrad Degradation Products (Stress Testing) API->Degrad Stability GC-MS

Caption: Classification and analytical routing of impurities per ICH guidelines.

Experimental Design: The Self-Validating System

To ensure scientific integrity, the analytical protocol must not just generate data, but actively prove its own validity during the run. This is achieved through a self-validating system design:

  • System Suitability Testing (SST): Before any batch is analyzed, a known standard mixture is injected. The system must achieve a resolution ( Rs​ ) > 2.0 between critical pairs and a tailing factor ( Tf​ ) < 1.5. Causality: This proves the stationary phase is intact and the MS source is clean before committing valuable samples.

  • Internal Standardization (ISTD): Decafluorobiphenyl is added to every sample at a constant concentration. Causality: Because it is structurally distinct and elutes in a clear chromatographic window, it corrects for any micro-variations in injection volume and matrix-induced signal suppression, ensuring absolute quantitative trustworthiness.

  • Bracketing Calibration: Calibration standards are run at the beginning and end of the sequence. Causality: This proves that instrument drift did not occur during the batch analysis.

Step-by-Step GC-MS Methodology

GCMS_Workflow A 1. Batch Sampling Methyl 3-oxo-2-phenylisoindoline-1-carboxylate B 2. Sample Preparation Dissolution in DCM & ISTD Addition A->B C 3. Gas Chromatography Separation via DB-5MS Column B->C D 4. Mass Spectrometry EI Ionization (70 eV) & SIM/SCAN Detection C->D E 5. Data Analysis Quantification & ICH Compliance Check D->E

Caption: GC-MS workflow for impurity profiling of isoindoline derivative batches.

Phase 1: Sample Preparation
  • Accurately weigh 10.0 mg of methyl 3-oxo-2-phenylisoindoline-1-carboxylate from the respective batch.

  • Dissolve in 1.0 mL of HPLC-grade Dichloromethane (DCM). Causality: DCM is chosen because its high volatility ensures it elutes well before the semi-volatile impurities, preventing solvent masking.

  • Spike the solution with 10 µL of Decafluorobiphenyl internal standard (100 µg/mL).

  • Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter into a GC autosampler vial.

Phase 2: Gas Chromatography Parameters
  • Column: DB-5MS (30 m × 0.25 mm, 0.25 µm film thickness). Causality: The 5% phenyl / 95% dimethyl polysiloxane stationary phase is selected because its slight polarity perfectly matches the dipole moment of isoindoline derivatives, preventing peak tailing that occurs on strictly non-polar columns.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Program: Initial hold at 80°C for 2 min, ramp at 15°C/min to 280°C, hold for 10 min. Causality: The slow ramp ensures baseline resolution between structurally similar process impurities.

Phase 3: Mass Spectrometry Parameters
  • Ionization: Electron Ionization (EI) at 70 eV. Causality: Standardizing at 70 eV ensures that the kinetic energy transferred to the molecules is highly reproducible, yielding fragmentation patterns that can be directly cross-referenced against NIST libraries for unknown impurity identification, a critical requirement for 4[4].

  • Acquisition Mode: Synchronous SIM/SCAN. Full scan (m/z 50-500) for unknown identification, and Selected Ion Monitoring (SIM) for ultra-sensitive quantification of known impurities.

Comparative Batch Analysis & Data Presentation

We evaluated two distinct manufacturing batches. Batch A was synthesized using a legacy reflux method with high solvent volumes. Batch B was synthesized using an optimized, catalytic green-chemistry route designed to minimize side reactions.

Table 1: Organic Impurity Profile (GC-MS SIM Mode)

Thresholds are based on ICH Q3A guidelines for a maximum daily dose of < 2g/day (Reporting Threshold: 0.05%).

Analyte / ImpurityRet. Time (min)Quantifier Ion (m/z)Batch A (Legacy)Batch B (Optimized)ICH Q3A LimitStatus
Unreacted Aniline4.25930.12%0.01% 0.05%Batch B Passes
1,2-bis(chloromethyl)benzene6.801740.08%ND (<0.005%)0.05%Batch B Passes
Methyl 3-oxo-2-phenylisoindoline-1-carboxylate (API)14.2026798.45%99.82% N/ABatch B Superior
Unknown Impurity 1 (m/z 281)15.102810.06%0.02% 0.05%Batch B Passes
Table 2: Residual Solvent Analysis (Headspace GC-MS)

Limits based on ICH Q3C guidelines.

SolventICH ClassBatch A (Legacy)Batch B (Optimized)ICH Q3C Limit
MethanolClass 21,250 ppm120 ppm 3,000 ppm
DichloromethaneClass 2850 ppmND (<10 ppm)600 ppm
Ethyl AcetateClass 34,500 ppm1,100 ppm 5,000 ppm

Discussion & Experimental Insights

The GC-MS comparative data objectively demonstrates the superiority of the Optimized Catalytic Route (Batch B).

In Batch A, the presence of unreacted aniline (0.12%) and 1,2-bis(chloromethyl)benzene (0.08%) exceeded the ICH Q3A reporting threshold of 0.05%. The causality here stems from the inefficient mass transfer and localized thermal degradation inherent to traditional refluxing. Furthermore, Batch A failed the ICH Q3C limit for Dichloromethane (850 ppm vs. 600 ppm limit), indicating inadequate vacuum drying protocols.

Conversely, Batch B utilized an optimized catalytic pathway which drove the reaction to near-completion, effectively eliminating 1,2-bis(chloromethyl)benzene (Not Detected) and reducing aniline to trace levels (0.01%). The overall purity of the methyl 3-oxo-2-phenylisoindoline-1-carboxylate intermediate was elevated to 99.82%, significantly de-risking downstream API synthesis.

References

  • Title: ich harmonised tripartite guideline - impurities in new drug substances q3a(r2)
  • Source: uspbpep.
  • Source: acs.
  • Source: thermofisher.

Sources

Safety & Regulatory Compliance

Safety

Methyl 3-oxo-2-phenylisoindoline-1-carboxylate proper disposal procedures

As a Senior Application Scientist, I frequently consult with researchers regarding the downstream lifecycle of complex pharmaceutical intermediates. Methyl 3-oxo-2-phenylisoindoline-1-carboxylate (CAS: 60651-98-1) [1][2]...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with researchers regarding the downstream lifecycle of complex pharmaceutical intermediates. Methyl 3-oxo-2-phenylisoindoline-1-carboxylate (CAS: 60651-98-1) [1][2] is a structurally rigid, nitrogen-containing aromatic ester utilized in advanced drug development and synthetic methodologies. While its primary value lies in its chemical reactivity, this same reactivity demands rigorous, scientifically grounded disposal protocols.

Improper disposal of isoindoline derivatives can lead to environmental persistence and regulatory non-compliance under the Resource Conservation and Recovery Act (RCRA)[3]. This guide provides a self-validating, step-by-step operational plan for the safe handling, containment, and disposal of this compound, ensuring your laboratory maintains the highest standards of safety and environmental stewardship.

Section 1: Physicochemical Hazard Characterization

Before executing any disposal protocol, we must understand the material's properties. Methyl 3-oxo-2-phenylisoindoline-1-carboxylate is a solid organic compound. Like many phthalimide and isoindoline derivatives, it presents specific handling challenges, notably its potential to release toxic nitrogen oxides upon thermal decomposition and its incompatibility with strong oxidizers[4][5].

Table 1: Quantitative Data & Hazard Profile

PropertyValue / Specification
Chemical Name Methyl 3-oxo-2-phenylisoindoline-1-carboxylate
CAS Number 60651-98-1[1][2]
Molecular Formula C16H13NO3[1][2]
Molecular Weight 267.28 g/mol [2]
Physical State Solid
RCRA Waste Classification Non-acute hazardous waste (Solid Organic)[3][6]
Incompatibilities Strong oxidizing agents, strong bases[4][7]
Preferred Disposal Method High-Temperature Incineration[6]

Section 2: Disposal Workflow and Logic

The following diagram illustrates the critical path for managing isoindoline-derivative waste. Each node represents a mandatory operational phase designed to isolate the hazard and prevent environmental release.

DisposalWorkflow Start Waste Generation Methyl 3-oxo-2-phenylisoindoline-1-carboxylate Char Hazard Characterization (Solid Organic Waste) Start->Char Seg Segregation (Isolate from Oxidizers/Bases) Char->Seg Cont Containment & Labeling (HDPE/Glass, RCRA Label) Seg->Cont SAA Satellite Accumulation Area (< 55 Gallons, Sealed) Cont->SAA Disp Final Disposition (High-Temp Incineration) SAA->Disp

Caption: Workflow for the classification, containment, and disposal of isoindoline-derivative laboratory waste.

Section 3: Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system. Each step includes a verification mechanism to ensure the action was performed correctly before proceeding to the next. Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste and consult local regulations to ensure accurate classification[4][5].

Step 1: Waste Segregation and Compatibility Verification

  • Action: Isolate Methyl 3-oxo-2-phenylisoindoline-1-carboxylate waste from strong oxidizers, acids, and bases. Collect the solid waste (including contaminated filter papers and weigh boats) in a dedicated, chemically compatible container[7][8].

  • Causality: The ester group and the nitrogen atom within the isoindoline framework are susceptible to hydrolysis and exothermic oxidation. Mixing with incompatible chemicals can generate heat or toxic nitrogen oxide (NOx) gases[4][5].

  • Self-Validation: Before sealing the primary waste container, review the lab bench inventory to ensure no oxidizing agents (e.g., peroxides, permanganates) were utilized in the same workflow. If the waste is dissolved in a solvent, use a pH strip to verify the solution is neutral (pH 6-8) prior to consolidation.

Step 2: Primary Containment and RCRA Labeling

  • Action: Transfer the segregated waste into a High-Density Polyethylene (HDPE) or amber glass container with a secure, screw-top lid. Immediately affix a hazardous waste label[7][8].

  • Causality: HDPE and glass are inert to organic esters, preventing container degradation and leaching. According to , clear labeling is a federal requirement to prevent unknown chemical reactions during transit[8][9].

  • Self-Validation: Perform a "Torque Check." Secure the cap and gently attempt to twist the container base while holding the cap to ensure a complete seal. Verify the label explicitly states "Hazardous Waste: Methyl 3-oxo-2-phenylisoindoline-1-carboxylate (Solid Organic)" and includes the accumulation start date[7][8].

Step 3: Satellite Accumulation Area (SAA) Management

  • Action: Store the labeled container in a designated SAA at or near the point of generation[7].

  • Causality: The EPA mandates that SAAs accumulate no more than 55 gallons of non-acute hazardous waste. Keeping the waste near the generation point minimizes the risk of transit spills within the facility and ensures the waste remains under the control of the generating scientist[10].

  • Self-Validation: Audit the SAA weekly. Check that the container is completely closed (not just resting on top) and that the total volume in the SAA is well below the 55-gallon threshold[8].

Step 4: Final Disposition via High-Temperature Incineration

  • Action: Transfer the waste to your Environmental Health and Safety (EHS) department or a licensed RCRA waste vendor for high-temperature incineration[3][6].

  • Causality: Do not drain-dispose or landfill this compound. Pharmaceuticals and their intermediates do not readily break down in standard wastewater treatment plants, leading to bioaccumulation in aquatic ecosystems[6][11]. High-temperature incineration (>1000°C) provides the necessary thermal energy to cleave the stable aromatic and isoindoline rings, converting the compound entirely into CO2, H2O, and NOx (which are captured by the incinerator's emission scrubbers)[4][6].

  • Self-Validation: Obtain and file the "Certificate of Destruction" or the completed RCRA manifest from the disposal vendor[10][12]. This document closes the loop, proving the material was legally and safely destroyed.

Section 4: Spill Management and Decontamination

In the event of an accidental release, immediate and structured response is critical to prevent aerosolization of the powder[4][7].

  • Isolate the Area: Restrict access to prevent tracking the solid powder throughout the laboratory.

  • Personal Protective Equipment (PPE): Don fresh nitrile gloves, safety goggles, and a particulate respirator (N95 or higher) if dust is suspended in the air[4][5].

  • Containment (The "Wet-Wipe" Method):

    • Causality: Sweeping dry powders generates aerosols, increasing inhalation risk and spreading contamination[5][7].

    • Action: Gently cover the spill with absorbent paper towels lightly dampened with an appropriate, compatible solvent (e.g., ethanol or isopropanol) to suppress dust.

  • Collection: Carefully scoop the dampened towels and the suspended compound into a wide-mouth HDPE hazardous waste container[5][7].

  • Decontamination: Wash the spill surface with a detergent solution, followed by a water rinse. Dispose of all cleaning materials as hazardous waste[7].

References

  • Management of Hazardous Waste Pharmaceuticals Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Resource Conservation and Recovery Act (RCRA) Laws and Regulations Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Hazardous Waste Generator Regulations: Satellite Accumulation Areas Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

Sources

Handling

Personal protective equipment for handling Methyl 3-oxo-2-phenylisoindoline-1-carboxylate

As a Senior Application Scientist, I approach laboratory safety and chemical handling not as a static checklist, but as a dynamic, mechanistic interaction between the researcher, the laboratory environment, and the physi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety and chemical handling not as a static checklist, but as a dynamic, mechanistic interaction between the researcher, the laboratory environment, and the physicochemical properties of the molecule.

Methyl 3-oxo-2-phenylisoindoline-1-carboxylate (CAS: 60651-98-1)[1] is a highly valuable intermediate in drug discovery, frequently utilized in the synthesis of isoindolinone-based pharmacophores (such as analogs of immunomodulatory imide drugs)[2]. However, handling this biologically active small molecule requires a rigorous, causality-driven safety protocol to mitigate its specific occupational hazards[3].

Below is the comprehensive, self-validating operational guide for the safe handling, weighing, and disposal of this compound.

Chemical Hazard Profiling

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the intrinsic hazards of the molecule. Based on standard GHS classifications for this specific isoindoline derivative, the compound presents distinct acute and localized risks[3][4].

Table 1: Quantitative Hazard Data & Clinical Implications

PropertyValueGHS Hazard CodeClinical Implication
CAS Number 60651-98-1N/AUnique chemical identification[1].
Acute Toxicity (Oral) Category 4H302Harmful if swallowed; requires strict hygiene[4].
Skin Corrosion/Irritation Category 2H315Causes skin irritation; necessitates dermal barriers[3].
Serious Eye Damage Category 2AH319Causes serious eye irritation; risk of corneal damage[5].
STOT (Single Exposure) Category 3H335May cause respiratory irritation via aerosolized dust[3].

The Causality of Personal Protective Equipment (PPE)

Every piece of PPE chosen for handling Methyl 3-oxo-2-phenylisoindoline-1-carboxylate is dictated by the hazard profile outlined above. We do not wear PPE merely for compliance; we wear it to interrupt specific mechanisms of exposure[6].

Table 2: PPE Matrix and Mechanistic Justification

PPE CategorySpecificationCausality / Justification
Eye Protection ANSI Z87.1 Chemical Splash GogglesStandard safety glasses leave the orbital cavity exposed. Tight-fitting goggles prevent micro-particulate ingress, mitigating the severe H319 eye irritation risk[5].
Hand Protection Nitrile Gloves (≥0.11 mm thickness)Provides a primary barrier against H315 skin irritation[3]. Critical Note: If solubilizing the compound in DMSO or DMF, double-gloving is mandatory, as these solvents act as rapid permeation enhancers, carrying dissolved compound through standard nitrile.
Respiratory Chemical Fume Hood (Face velocity >100 fpm)Prevents inhalation of aerosolized powders. The draft actively pulls H335 respiratory irritants away from the user's breathing zone[5].
Body Protection Flame-resistant lab coat (100% cotton)Synthetic fabrics accumulate static electricity. Cotton prevents electrostatic discharge, which can inadvertently aerosolize fine organic powders during transfer.

Operational Workflow: Safe Weighing and Solubilization

Fine organic powders are highly susceptible to electrostatic repulsion, which can cause sudden aerosolization. The following protocol is designed as a self-validating system to ensure zero-exposure transfer[4].

Step-by-Step Methodology:

  • Environmental Verification: Ensure the chemical fume hood is operational. Validation: Check the digital monitor to confirm a face velocity between 100–120 feet per minute (fpm) before opening the chemical container.

  • Static Mitigation: Wipe the exterior of the chemical vial and the stainless-steel weighing spatula with an anti-static cloth. Causality: Discharging static prevents the powder from "jumping" off the spatula, thereby minimizing the risk of aerosolization and subsequent inhalation (H335).

  • Tare and Transfer: Place a conductive, anti-static weigh boat on the analytical balance inside the hood. Carefully transfer the desired mass of Methyl 3-oxo-2-phenylisoindoline-1-carboxylate.

  • In-Hood Solubilization: If preparing a stock solution, add the target solvent (e.g., DMSO) directly to the weigh boat or transfer the powder to a pre-tared vial before removing it from the hood. Causality: Solubilizing inside the hood prevents the transport of dry, easily aerosolized powder across the laboratory space.

  • Decontamination & Validation: Wipe down the balance and spatulas with a solvent-dampened lint-free wipe (e.g., 70% isopropanol), followed by a dry wipe. Validation: Confirm the analytical balance returns to exactly 0.0000 g after cleaning to ensure no residual microscopic mass remains on the pan.

OperationalWorkflow A 1. Preparation Verify PPE & Fume Hood Flow B 2. Static Mitigation Discharge Static from Spatula A->B Hood Face Velocity >100 fpm C 3. Weighing Transfer to Anti-static Boat B->C Prevents Aerosolization D 4. Solubilization Add Target Solvent (e.g., DMSO) C->D Mass Verified E 5. Decontamination Clean Balance & Dispose PPE D->E Vial Sealed

Workflow for the safe weighing and solubilization of isoindoline derivatives.

Emergency Response and Spill Management

In the event of an accidental spill, immediate containment is required to prevent the spread of H315/H319/H335 hazards[5][6].

Step-by-Step Methodology:

  • Immediate Isolation: Evacuate personnel from the immediate vicinity of the spill.

  • PPE Escalation: If the spill occurred outside a ventilated enclosure, responders must don a fitted N95 or P100 particulate respirator before approaching the area.

  • State Assessment & Containment:

    • For Solid Spills (Powder): Lightly mist the spilled powder with water using a spray bottle. Causality: Moistening the powder binds the fine particulates together, preventing the generation of hazardous dust clouds during the sweeping process[5]. Do NOT dry sweep.

    • For Liquid Spills (Solution): Cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand.

  • Collection: Use a non-sparking plastic scoop to transfer the wetted powder or saturated absorbent into a sealable, chemically compatible hazardous waste container.

  • Surface Decontamination: Wash the spill area with a mild detergent and water, absorbing the wash liquid with chemical spill pads. Validation: Visually inspect the area under bright light to ensure no crystalline residue remains.

SpillResponse Spill Chemical Spill Detected Evacuate Immediate Area Assess Assess Spill State Spill->Assess Solid Solid Powder Spill Assess->Solid Liquid Solution Spill (e.g., in DMF) Assess->Liquid Moisten Moisten with Water (Prevent Dust Generation) Solid->Moisten Absorb Apply Inert Absorbent (Vermiculite/Sand) Liquid->Absorb Collect Collect in Hazardous Waste Container Moisten->Collect Absorb->Collect

Decision tree for managing solid and liquid spills of the isoindoline compound.

Waste Disposal Logistics

Methyl 3-oxo-2-phenylisoindoline-1-carboxylate must never be disposed of in standard municipal waste or poured down the drain[5].

  • Solid Waste: All contaminated PPE (gloves, weigh boats, wipes) and residual powder must be placed in a sealed, clearly labeled hazardous waste container designated for incineration by a licensed environmental management company.

  • Liquid Waste: Solutions containing this compound (e.g., in DMSO, DMF, or Methanol) must be segregated into designated non-halogenated (or halogenated, depending on the solvent) organic waste carboys. Ensure the carboy is kept closed when not actively receiving waste to prevent vapor accumulation.

References

  • AA Blocks - Product Index: Methyl 3-oxo-2-phenylisoindoline-1-carboxylate (CAS 60651-98-1). Available at:[Link]

  • Angene Chemical - Safety Data Sheet: Isoindoline derivatives. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-oxo-2-phenylisoindoline-1-carboxylate
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Methyl 3-oxo-2-phenylisoindoline-1-carboxylate
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